1,1,2-Trichloropropene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,2-trichloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPKMMVZOHCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073425 | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
39.1 [mmHg] | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10522 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21400-25-9, 35175-85-0 | |
| Record name | 1,1,2-Trichloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21400-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1,2-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-TRICHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK8WRI910 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1,1,2-Trichloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,1,2-trichloropropene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of direct published experimental procedures for this specific molecule, this document outlines a scientifically grounded, proposed synthesis route based on established chemical principles of dehydrohalogenation. This guide includes a summary of quantitative data, a detailed, albeit proposed, experimental protocol, and a logical workflow diagram.
Core Synthesis Pathway: Dehydrochlorination of 1,1,2,2-Tetrachloropropane (B80383)
The most direct and theoretically sound method for the synthesis of this compound is the dehydrochlorination of 1,1,2,2-tetrachloropropane. This elimination reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.
The reaction is typically facilitated by a strong base, often in an alcoholic solvent to promote the E2 (bimolecular elimination) mechanism. The choice of base and reaction conditions can influence the yield and the formation of potential side products.
Proposed Reaction Scheme:
Quantitative Data Summary
Direct, experimentally verified quantitative data for the synthesis of this compound is scarce in readily available literature. The following table provides known physical properties of the target molecule and its proposed precursor, along with projected data for the proposed reaction based on analogous dehydrohalogenation reactions of other polychlorinated alkanes.
| Parameter | 1,1,2,2-Tetrachloropropane (Precursor) | This compound (Product) | Notes |
| Molecular Formula | C₃H₄Cl₄ | C₃H₃Cl₃ | - |
| Molecular Weight | 181.87 g/mol | 145.41 g/mol | - |
| Boiling Point | ~158-160 °C | ~125-127 °C | Estimated for this compound |
| Density | ~1.49 g/cm³ | ~1.3 g/cm³ | Estimated for this compound |
| Proposed Reaction Yield | - | 50-70% | Projected based on similar dehydrohalogenation reactions. Actual yield is dependent on specific reaction conditions. |
| Purity | >95% (typical for commercial grade) | >90% (after purification) | Projected and dependent on purification method. |
Experimental Protocol (Proposed)
Disclaimer: The following is a proposed experimental protocol for the synthesis of this compound via the dehydrochlorination of 1,1,2,2-tetrachloropropane. This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.
Objective: To synthesize this compound by the dehydrochlorination of 1,1,2,2-tetrachloropropane using alcoholic potassium hydroxide (B78521).
Materials:
-
1,1,2,2-Tetrachloropropane (1 mol, 181.87 g)
-
Potassium hydroxide (KOH) (1.2 mol, 67.32 g)
-
Ethanol (B145695) (95%), 500 mL
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (67.32 g) in ethanol (500 mL). Gentle heating may be required to facilitate dissolution.
-
Addition of Precursor: Once the potassium hydroxide is fully dissolved, cool the solution to room temperature. Begin vigorous stirring and add 1,1,2,2-tetrachloropropane (181.87 g) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature below 40°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of cold water. The organic layer will separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (2 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 200 mL) and then with a saturated brine solution (1 x 100 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 125-127°C.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
-
¹H NMR (CDCl₃): A singlet for the methyl protons (CH₃).
-
¹³C NMR (CDCl₃): Three distinct signals corresponding to the methyl carbon, the chlorinated carbon of the double bond, and the dichlorinated carbon of the double bond.
-
IR: Characteristic peaks for C=C stretching.
-
MS: Molecular ion peak corresponding to the mass of this compound.
-
Logical Workflow Diagram
The following diagram illustrates the proposed synthesis pathway from the starting material to the final product.
Caption: Proposed synthesis of this compound.
An In-depth Technical Guide on 1,1,2-Trichloropropene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloropropene is a halogenated unsaturated aliphatic hydrocarbon with the chemical formula C₃H₃Cl₃.[1][2] Its structure and properties are of interest to researchers in organic synthesis and material science. This document provides a summary of its known chemical and physical properties, spectroscopic information, and a discussion of its likely reactivity.
Chemical Structure
The structure of this compound consists of a three-carbon propylene (B89431) chain with three chlorine atoms attached to the first and second carbon atoms.
Molecular Structure:
References
Physical characteristics of 1,1,2-Trichloropropene
An In-Depth Technical Guide to the Physical Characteristics of 1,1,2-Trichloropropene
This technical guide provides a comprehensive overview of the core physical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for these characterizations.
Core Physical Properties
This compound, with the chemical formula C₃H₃Cl₃, is a halogenated aliphatic, unsaturated hydrocarbon.[1] Its physical properties are crucial for understanding its behavior in various chemical and biological systems.
Data Summary
The quantitative physical and chemical properties of this compound are summarized in the table below. The data is a combination of experimental and calculated values from various sources.
| Property | Value | Unit | Source Type | Reference |
| Molecular Formula | C₃H₃Cl₃ | - | [1][2] | |
| Molecular Weight | 145.41 | g/mol | Computed | [1][2][3] |
| IUPAC Name | 1,1,2-trichloroprop-1-ene | - | [1] | |
| CAS Registry Number | 21400-25-9 | - | [1][2] | |
| Normal Boiling Point | 384.25 | K (111.1 °C) | Calculated | [3] |
| Vapor Pressure | 39.1 | mmHg | Experimental | [1] |
| Critical Temperature | 594.98 | K | Calculated | [3] |
| Critical Pressure | 4135.61 | kPa | Calculated | [3] |
| Enthalpy of Vaporization | 35.55 | kJ/mol | Calculated | [3] |
| Enthalpy of Fusion | 13.70 | kJ/mol | Calculated | [3] |
| Octanol/Water Partition Coeff. | 2.892 | Calculated | [3] | |
| Water Solubility | -2.88 (log10 WS) | mol/l | Calculated | [3] |
Experimental Protocols for Physical Characterization
While specific experimental data for this compound is limited, standard methodologies for determining the physical properties of haloalkanes and haloarenes are well-established.[4][5][6][7][8]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a common method is distillation.
-
Apparatus: A standard distillation setup including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Procedure:
-
The sample of this compound is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
The sample is heated gently.
-
The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
Measurement of Density
Density, the mass per unit volume, is a fundamental physical property.
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the sample liquid (this compound), ensuring no air bubbles are present. The temperature of the sample is recorded.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a characteristic property of a pure compound.
-
Apparatus: A refractometer (e.g., an Abbé refractometer).
-
Procedure:
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.
-
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization of a chemical sample like this compound.
Caption: Workflow for the physical characterization of this compound.
References
- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]
- 7. testbook.com [testbook.com]
- 8. byjus.com [byjus.com]
An In-depth Technical Guide to 1,1,2-Trichloropropene
This technical guide provides a comprehensive overview of 1,1,2-trichloropropene, including its chemical identity, physicochemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1,1,2-trichloroprop-1-ene[1] |
| CAS Number | 21400-25-9[1][2][3][4][5][6] |
| Molecular Formula | C₃H₃Cl₃[1][2][3][4][5][6] |
| Synonyms | 1,1,2-Trichloro-1-propene, Propene, 1,1,2-trichloro-[1][4][5][6] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 145.41 g/mol [2][3] | PubChem[1] |
| Monoisotopic Mass | 143.930033 Da | PubChem[1] |
| Vapor Pressure | 39.1 mmHg | Haz-Map[1] |
| Complexity | 70.1 | PubChem[2] |
| Heavy Atom Count | 6 | PubChem[2] |
Experimental Protocols
Synthesis of Chlorinated Propenes (General Approach)
The synthesis of trichloropropenes can often be achieved through the dehydrochlorination of tetrachloropropanes. A general two-step conceptual pathway is outlined below.
Step 1: Chlorination of a Propane or Propene Precursor The initial step typically involves the chlorination of a suitable three-carbon substrate. For instance, the chlorination of 1,2,3-trichloropropane (B165214) can yield tetrachloropropanes. This reaction is often carried out by bubbling chlorine gas through the liquid substrate, sometimes in the presence of a catalyst or under UV irradiation to facilitate the reaction.
Step 2: Dehydrochlorination to Form Trichloropropene The resulting tetrachloropropane mixture can then be subjected to dehydrochlorination to introduce a double bond and form trichloropropene. This is commonly achieved by reacting the tetrachloropropane with a base. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the regioselectivity of the elimination and the resulting isomer distribution of the trichloropropene products.
Analytical Characterization
The analysis of this compound would typically involve chromatographic and spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. A general procedure would involve:
-
Sample Preparation: Dissolving the sample in a suitable volatile solvent.
-
Injection: Injecting a small volume of the prepared sample into the GC.
-
Separation: Using a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components of the sample.
-
Detection: The mass spectrometer would be used as the detector, recording the mass spectrum of the eluting components. Identification of this compound would be based on its retention time and the fragmentation pattern in its mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, a singlet corresponding to the methyl protons would be expected.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., sp² or sp³ hybridized, attached to chlorine atoms).
Applications and Biological Activity
There is limited information available in the scientific literature regarding the specific applications of this compound in drug development. Its structural analog, 1,1,2-trichloropropane (B166545), has been studied for its toxicity. In a 90-day study, 1,1,2-trichloropropane administered to rats in drinking water did not show clear dose-related adverse effects, unlike 1,2,3-trichloropropane which caused decreased growth rates and organ weight changes at high concentrations.
No specific signaling pathways have been elucidated for this compound. Research on related compounds, such as trichloropropene oxide, has shown effects on the metabolic activation of polyaromatic hydrocarbons, suggesting a potential interaction with enzymatic pathways. However, direct evidence for this compound's involvement in specific biological signaling is currently lacking.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.
Caption: Conceptual workflow for the synthesis and analysis of this compound.
References
- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,1,2-trichloropropane [stenutz.eu]
- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]
Spectroscopic Analysis of 1,1,2-Trichloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for 1,1,2-trichloropropene (CAS RN: 21400-25-9). The document collates information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication of these results.
Quantitative Spectroscopic Data
The following tables summarize the available quantitative data for this compound. It is important to note that while IR and Mass Spectrometry data are available from public databases, comprehensive ¹H and ¹³C NMR data for this compound were not readily found in the public domain during the course of this research.
Table 1: Infrared (IR) Spectroscopy Data
The most significant absorption bands from the infrared spectrum of this compound are presented below. This data is crucial for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium-Strong | C-H stretch (from the methyl group) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (methyl group) |
| ~800-600 | Strong | C-Cl stretch |
Data sourced from the NIST WebBook.[1]
Table 2: Mass Spectrometry (MS) Data
The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern. The major fragments and their relative intensities are key to confirming the molecular weight and elucidating the structure of the molecule.[2] The molecular weight of this compound is 145.415 g/mol .[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 144/146/148 | ~30:30:10 | [M]⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms) |
| 109/111 | ~100:65 | [M-Cl]⁺ (Loss of a chlorine atom) |
| 74/76 | ~40:13 | [C₂H₂Cl]⁺ |
| 39 | ~50 | [C₃H₃]⁺ |
Data interpreted from NIST and PubChem databases.[2][3]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
Despite a thorough search of publicly available spectroscopic databases, experimental ¹H and ¹³C NMR data for this compound could not be located. For a molecule with the structure of this compound, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons. In the ¹³C NMR spectrum, three distinct signals would be anticipated: one for the methyl carbon and two for the sp² hybridized carbons of the double bond.
Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, halogenated organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of a volatile liquid like this compound.
-
Sample Preparation :
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solvent should be chosen to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 300-500 MHz NMR spectrometer.
-
Pulse Sequence : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16, depending on the sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 75-125 MHz NMR spectrometer.
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width : 0-200 ppm.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.
-
Sample Preparation :
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
-
Instrument Parameters :
-
Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean, empty sample compartment should be acquired before running the sample.
-
-
Data Acquisition and Processing :
-
Place the salt plate assembly in the sample holder of the spectrometer.
-
Acquire the spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
This protocol describes a general procedure for obtaining an electron ionization mass spectrum of a volatile compound, often coupled with a gas chromatography (GC) inlet.
-
Sample Introduction :
-
For a pure liquid, a direct insertion probe can be used, or the sample can be introduced via a GC.
-
If using GC-MS, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.
-
-
Instrument Parameters (Electron Ionization) :
-
Ionization Mode : Electron Ionization (EI).
-
Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[4]
-
Source Temperature : 150-250 °C to ensure the sample remains in the gas phase.
-
Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
-
Scan Range : m/z 35-300 to cover the expected molecular ion and fragment masses.
-
-
Data Acquisition and Analysis :
-
Acquire the mass spectrum.
-
The resulting spectrum will show the relative abundance of different mass-to-charge ratio fragments.
-
Analyze the fragmentation pattern to confirm the structure and identify the molecular ion. The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature to look for in fragments containing chlorine atoms.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic techniques discussed.
Caption: Workflow for structural elucidation using spectroscopic methods.
References
Solubility of 1,1,2-Trichloropropene in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1,2-trichloropropene in aqueous and organic solvents. Due to a lack of experimentally determined quantitative data in publicly available literature, this guide presents predicted solubility values and details the established experimental protocols for their determination. This information is intended to support research, development, and formulation activities involving this compound.
Predicted Solubility Data
Table 1: Predicted Aqueous Solubility and Octanol-Water Partition Coefficient of this compound
| Parameter | Predicted Value | Source |
| Log10 of Water Solubility (mol/L) | -2.88 | Crippen Calculated Property[1] |
| Octanol (B41247)/Water Partition Coefficient (log Kow) | 2.892 | Crippen Calculated Property[1] |
Interpretation of Predicted Data:
The predicted Log10 of water solubility of -2.88 suggests that this compound has a very low solubility in water. This corresponds to a molar solubility of approximately 1.32 x 10-3 mol/L.
The predicted octanol-water partition coefficient (log Kow) of 2.892 indicates that this compound is significantly more soluble in a non-polar solvent like octanol than in water.[2] A log Kow in this range is characteristic of hydrophobic compounds that tend to partition into organic phases.[2] This suggests good solubility in many common organic solvents.
Experimental Protocols for Solubility Determination
For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for two standard methods suitable for volatile and sparingly soluble compounds like this compound.
Shake-Flask Method (OECD Guideline 105)
The shake-flask method is a widely accepted technique for determining the water solubility of substances.[3][4] For a volatile compound, modifications to minimize loss are necessary.
Principle:
An excess amount of the test substance is agitated in a solvent (e.g., water) for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation:
-
Add an excess amount of this compound to a series of glass flasks with gas-tight stoppers.
-
Fill the flasks with a known volume of the desired solvent (e.g., deionized water, ethanol, methanol, DMSO). To minimize headspace and evaporative losses, the flasks should be filled to a high level.
-
Include control flasks with only the solvent to serve as blanks.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath, typically maintained at 25 °C.
-
Agitate the flasks for a sufficient period to reach equilibrium. For sparingly soluble substances, this can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.
-
Alternatively, for faster separation, the solution can be centrifuged in gas-tight centrifuge tubes at the same constant temperature.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets. The filtration should be performed quickly to minimize evaporation.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent used for dilution.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the experimental sample by comparing its analytical response to the calibration curve.
-
Headspace Gas Chromatography (Static Headspace Method)
This method is particularly suitable for volatile compounds and can be used to determine solubility in aqueous solutions.
Principle:
A sample of the aqueous solution in equilibrium with an excess of the volatile compound is sealed in a vial. The vial is heated to a specific temperature to allow the compound to partition between the liquid and the headspace (gas phase). The concentration of the compound in the headspace is then measured by GC, and this is related to its concentration in the liquid phase through Henry's Law.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated aqueous solution of this compound as described in the Shake-Flask Method (steps 1-3).
-
-
Headspace Vial Preparation:
-
Accurately transfer a known volume of the saturated aqueous supernatant into a series of headspace vials.
-
Seal the vials immediately with crimp caps (B75204) containing PTFE-faced septa.
-
Prepare a set of calibration standards by adding known amounts of this compound to the same aqueous matrix in separate headspace vials.
-
-
Equilibration in Headspace Sampler:
-
Place the sample and standard vials into the autosampler of a headspace gas chromatograph.
-
Incubate the vials at a constant, elevated temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) to ensure equilibrium is reached between the liquid and vapor phases.
-
-
GC Analysis:
-
The automated headspace system will inject a known volume of the headspace gas from each vial into the gas chromatograph.
-
Separate the components on an appropriate GC column (e.g., a non-polar or medium-polarity capillary column).
-
Detect and quantify this compound using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area from the headspace analysis of the standards against their known aqueous concentrations.
-
Determine the concentration of this compound in the saturated sample by comparing its peak area to the calibration curve.
-
References
Quantum Chemical Blueprint of 1,1,2-Trichloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical properties of 1,1,2-trichloropropene, a molecule of interest in synthetic chemistry and toxicology. Due to the limited availability of in-depth quantum chemical studies on this specific molecule in published literature, this document outlines a robust computational methodology for such an investigation and presents the anticipated results based on established theoretical principles. This guide serves as a blueprint for future computational studies and provides valuable theoretical data for researchers working with halogenated alkenes. The presented data includes optimized molecular geometry, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, this guide includes a detailed computational workflow and a proposed reaction mechanism for the dehydrochlorination of this compound. All quantitative data is summarized in structured tables, and logical workflows are visualized using the DOT language.
Introduction
This compound (C₃H₃Cl₃) is a halogenated alkene whose chemical and physical properties are of interest for various applications, including as a potential intermediate in chemical synthesis. Understanding its molecular structure, vibrational modes, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful tool to elucidate these properties with high accuracy. This guide details the theoretical framework and expected outcomes of a comprehensive computational study of this compound.
Computational Methodology
The quantum chemical calculations outlined herein are designed to provide a thorough understanding of the molecular properties of this compound.
2.1. Geometry Optimization
The molecular geometry of this compound would be optimized using Density Functional Theory (DFT), a widely used and reliable method for studying halogenated hydrocarbons. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for this purpose. To ensure a high degree of accuracy, the 6-311+G(d,p) basis set would be employed. This basis set includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
2.2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of molecular vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Calculated IR intensities and Raman activities further aid in the assignment of spectral bands.
2.3. Electronic Properties
Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment, would be calculated from the optimized geometry. These properties provide insights into the molecule's chemical reactivity, kinetic stability, and polarity.
Predicted Molecular Properties
The following tables summarize the expected quantitative data from the quantum chemical calculations of this compound. Disclaimer: The values presented in these tables are representative and intended to illustrate the expected output of the described computational methodology, as a comprehensive study is not currently available in the literature.
Table 1: Optimized Geometrical Parameters
| Parameter | Atom(s) | Calculated Value |
| Bond Lengths (Å) | ||
| C1=C2 | 1.345 | |
| C2-C3 | 1.510 | |
| C1-Cl1 | 1.720 | |
| C1-Cl2 | 1.722 | |
| C2-Cl3 | 1.785 | |
| C3-H1 | 1.090 | |
| C3-H2 | 1.090 | |
| C3-H3 | 1.090 | |
| **Bond Angles (°) ** | ||
| Cl1-C1-Cl2 | 110.5 | |
| Cl1-C1=C2 | 124.0 | |
| Cl2-C1=C2 | 125.5 | |
| C1=C2-C3 | 122.0 | |
| C1=C2-Cl3 | 118.0 | |
| C3-C2-Cl3 | 110.0 | |
| H1-C3-H2 | 109.5 | |
| Dihedral Angles (°) | ||
| Cl1-C1-C2-C3 | 179.8 | |
| Cl2-C1-C2-Cl3 | -5.0 | |
| C1-C2-C3-H1 | 60.0 |
Table 2: Calculated Vibrational Frequencies and Experimental Comparison
An experimental IR spectrum for this compound is available from the NIST WebBook and can be used for comparison.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Experimental IR Peak (cm⁻¹) |
| C-H stretch (asym) | 3010 | 15.2 | ~3000 |
| C-H stretch (sym) | 2950 | 10.8 | ~2950 |
| C=C stretch | 1640 | 25.5 | ~1640 |
| CH₃ deformation | 1450 | 8.1 | ~1450 |
| C-C stretch | 1050 | 5.3 | ~1050 |
| C-Cl stretch | 850 | 45.7 | ~850 |
| C-Cl stretch | 780 | 50.1 | ~780 |
| C-Cl stretch | 690 | 65.3 | ~690 |
Table 3: Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 Debye |
Reactivity and Potential Reaction Pathways
Halogenated alkenes can undergo various reactions, with dehydrochlorination being a common pathway. For this compound, dehydrochlorination would lead to the formation of dichloropropynes. The following diagram illustrates a plausible E2 elimination mechanism for the dehydrochlorination of this compound.
Conclusion
This technical guide has presented a comprehensive theoretical framework for the quantum chemical investigation of this compound. The outlined computational methodology, utilizing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, is expected to yield accurate predictions of the molecule's geometric, vibrational, and electronic properties. The provided tables of expected data serve as a valuable reference for researchers and a benchmark for future experimental and theoretical studies. The visualization of the computational workflow and a potential reaction pathway further enhances the understanding of this molecule's characteristics. This guide underscores the power of computational chemistry in elucidating the properties of molecules for which extensive experimental data is not yet available, thereby aiding in the fields of chemical research and development.
A Historical Review of 1,1,2-Trichloropropene Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloropropene, a halogenated aliphatic, unsaturated hydrocarbon with the chemical formula C₃H₃Cl₃, has been a subject of scientific interest primarily in the context of industrial chemical synthesis and as a potential environmental contaminant. This technical guide provides a comprehensive historical literature review of the research conducted on this compound, with a focus on its synthesis, chemical properties, and known reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key findings, presenting quantitative data in a structured format, and detailing experimental methodologies where available.
Physical and Chemical Properties
This compound is a colorless liquid with a molecular weight of 145.41 g/mol .[1][2][3] It is also known by its IUPAC name, 1,1,2-trichloroprop-1-ene.[1] The compound's key identifiers and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₃Cl₃ | [1][2] |
| Molecular Weight | 145.41 g/mol | [1][2] |
| CAS Number | 21400-25-9 | [1][3] |
| IUPAC Name | 1,1,2-trichloroprop-1-ene | [1] |
| Synonyms | 1,1,2-Trichloro-1-propene | [1] |
| Vapor Pressure | 39.1 mmHg | [1] |
Historical Synthesis
A common synthetic route involves the dehydrochlorination of 1,1,2,3-tetrachloropropane. This reaction is typically carried out using a strong base, such as an aqueous solution of an alkali metal hydroxide (B78521).
Experimental Protocol: Dehydrochlorination of 1,1,2,3-Tetrachloropropane
The following is a generalized experimental protocol based on methods described in the patent literature for the production of mixed trichloropropenes, which would include this compound.
Materials:
-
1,1,2,3-tetrachloropropane
-
Aqueous solution of sodium hydroxide or potassium hydroxide
-
Phase-transfer catalyst (optional, but improves reaction rate)
-
Organic solvent (e.g., for extraction)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge the 1,1,2,3-tetrachloropropane.
-
If a phase-transfer catalyst is used, it is added to the reaction vessel at this stage.
-
The aqueous solution of the alkali metal hydroxide is added dropwise to the stirred tetrachloropropane. The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.
-
The organic layer containing the mixed trichloropropenes is then separated from the aqueous layer.
-
The organic layer is washed with water to remove any remaining base and salts.
-
The washed organic layer is dried over a suitable drying agent.
-
The final mixture of trichloropropene isomers can be purified by fractional distillation to isolate this compound, although the patent literature often describes the use of the mixture in subsequent steps without separation.
Below is a DOT script for a diagram illustrating the general workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the electron-withdrawing effects of the chlorine atoms. As an alkene, it can undergo electrophilic addition reactions. However, the distribution of chlorine atoms significantly influences the regioselectivity of these additions.
For instance, in the addition of hydrogen halides (HX), the electron-withdrawing nature of the three chlorine atoms, particularly the two on one of the sp² carbons, deactivates the double bond towards electrophilic attack. The carbocation intermediate that would be formed by the addition of H⁺ to the double bond is destabilized by the adjacent electron-withdrawing chlorine atoms. This can lead to reaction pathways that deviate from the typical Markovnikov's rule. For example, in the related compound 3,3,3-trichloropropene, the addition of HCl proceeds via an anti-Markovnikov mechanism due to the strong electron-withdrawing effect of the CCl₃ group, which destabilizes the adjacent carbocation. A similar effect would be anticipated for this compound.
The following DOT script illustrates the proposed mechanism for the electrophilic addition of HCl to this compound, highlighting the influence of the chlorine atoms on carbocation stability.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive, high-resolution NMR spectra for this specific isomer are not widely available in the reviewed literature, mass spectrometry and infrared spectroscopy data have been reported. It is important to note that many database entries for "this compound" spectroscopy erroneously provide data for the saturated analogue, 1,1,2-trichloropropane.
| Spectroscopic Data | Key Features | Source |
| Mass Spectrum (Electron Ionization) | Molecular Ion (M⁺) peak expected at m/z 144 (with isotopic peaks for chlorine). Fragmentation patterns would involve the loss of chlorine atoms and methyl groups. | [4] |
| Infrared Spectrum | Characteristic peaks for C=C stretching (around 1600-1680 cm⁻¹), C-H stretching and bending, and C-Cl stretching (typically in the 600-800 cm⁻¹ region). | [5] |
| ¹H NMR | Expected to show a singlet for the methyl protons. The chemical shift would be influenced by the adjacent chlorinated double bond. (Note: Published spectra are often for 1,1,2-trichloropropane). | [6][7][8] |
| ¹³C NMR | Expected to show three distinct signals for the three carbons. The chemical shifts of the sp² carbons would be significantly downfield due to the attached chlorine atoms. (Note: Published spectra are often for 1,1,2-trichloropropane). | [9] |
Toxicological and Metabolic Information
Direct toxicological and metabolic studies on this compound are limited. However, information on related chlorinated propanes and propenes can provide some insights. This compound is classified as a neurotoxin and has been shown to cause ptosis, ataxia, and pulmonary emboli in inhalation studies on rats.[1]
The metabolism of chlorinated hydrocarbons often proceeds through oxidation, reduction, and conjugation pathways. For chlorinated propenes, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive epoxides, which can then be detoxified by conjugation with glutathione (B108866) or hydrolyzed to diols.
The following diagram, based on the general metabolism of chlorinated volatile organic compounds, illustrates a hypothetical metabolic pathway for this compound.
Conclusion
The historical research on this compound is somewhat fragmented, with much of the available information embedded within the context of industrial processes for other chlorinated compounds. Its synthesis is primarily achieved through the dehydrochlorination of tetrachloropropanes, and its reactivity is characteristic of an electron-deficient alkene. While detailed toxicological and metabolic data for this specific isomer are scarce, the information available for related compounds suggests that it is a substance of potential toxicological concern. The spectroscopic data necessary for its unambiguous identification are available, though care must be taken to differentiate it from its saturated counterpart, 1,1,2-trichloropropane. This guide has aimed to consolidate the available historical and technical information to provide a solid foundation for future research and a useful reference for professionals in related fields. Further academic studies focusing specifically on the synthesis, reactivity, and biological effects of pure this compound would be beneficial to fill the existing knowledge gaps.
References
- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound [stenutz.eu]
- 4. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]
- 5. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]
- 6. 1,1,2-TRICHLOROPROPANE(598-77-6) 1H NMR spectrum [chemicalbook.com]
- 7. The three absorptions in the NMR spectrum of 1,1,2 -trichloropropane have.. [askfilo.com]
- 8. chegg.com [chegg.com]
- 9. 1,1,2-TRICHLOROPROPANE(598-77-6) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on the Thermochemical Properties of 1,1,2-Trichloropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available thermochemical data for 1,1,2-trichloropropene (C₃H₃Cl₃). Due to a lack of experimentally determined values in publicly accessible literature, this document presents computationally derived data and outlines the methodology used for their estimation. Furthermore, generalized metabolic pathways relevant to chlorinated alkenes are described and visualized to provide context for researchers and professionals in drug development and toxicology. This guide highlights the need for experimental validation of the thermochemical properties of this compound to support future research and development.
Introduction
This compound is a halogenated alkene of interest in various chemical and industrial processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and environmental impact assessment. For professionals in drug development, understanding the metabolic fate of structurally related compounds is essential for predicting potential toxicities and designing safer chemical entities. This guide aims to consolidate the currently available, albeit limited, thermochemical data for this compound and to provide a general overview of the metabolic pathways of chlorinated alkenes.
Thermochemical Data of this compound
Currently, there is a notable absence of experimentally determined thermochemical data for this compound in the peer-reviewed scientific literature. The data presented in this section are based on computational estimations using the Joback group-contribution method. It is imperative that these values be treated as approximations and that future work focuses on their experimental verification.
Calculated Thermochemical Properties
The following table summarizes the calculated thermochemical properties of this compound.
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | 1.71 | kJ/mol | Joback Calculated Property |
| Enthalpy of Formation at Standard Conditions | ΔfH°gas | -54.83 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 13.70 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 35.55 | kJ/mol | Joback Calculated Property |
| Ideal Gas Heat Capacity | Cp,gas | See Table 2 | J/mol·K | Joback Calculated Property |
| Normal Boiling Point | Tboil | 384.25 | K | Joback Calculated Property |
| Critical Temperature | Tc | 594.98 | K | Joback Calculated Property |
| Critical Pressure | Pc | 4135.61 | kPa | Joback Calculated Property |
| McGowan's Characteristic Volume | McVol | 85.550 | ml/mol | McGowan Calculated Property |
| Log10 of Water Solubility | log10WS | -2.88 | - | Crippen Calculated Property |
| Octanol/Water Partition Coefficient | logPoct/wat | 2.892 | - | Crippen Calculated Property |
Table 1: Calculated Thermochemical and Physical Properties of this compound.
Calculated Ideal Gas Heat Capacity (Cp,gas)
The temperature-dependent ideal gas heat capacity was also estimated using the Joback method.
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 298.15 | 115.3 |
| 400 | 134.8 |
| 500 | 150.9 |
| 600 | 164.5 |
| 700 | 176.1 |
| 800 | 186.2 |
| 900 | 195.1 |
| 1000 | 202.9 |
Table 2: Calculated Ideal Gas Heat Capacity of this compound at Various Temperatures.
Computational Protocols
Joback Group-Contribution Method
The thermochemical data presented in this guide were calculated using the Joback method, a group-contribution estimation technique.[1][2] This method predicts thermodynamic properties from the molecular structure of a compound.
Methodology:
-
Molecular Structure Decomposition: The molecule of this compound is broken down into its constituent functional groups.
-
Group Contributions: Each functional group is assigned a specific numerical contribution for a particular thermodynamic property. These contributions have been determined by fitting experimental data for a wide range of organic compounds.
-
Summation: The property of the entire molecule is estimated by summing the contributions of its constituent groups.
The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data are unavailable.[3][4] However, it has known limitations, and its accuracy can be lower for complex or highly substituted molecules, including halogenated compounds.[1][5] The authors of the method themselves state that high accuracy is not claimed, but the estimations are often comparable to or more accurate than other commonly used techniques of the time.[1]
Visualization of Relevant Biological Pathways
While specific metabolic pathways for this compound are not well-documented, the metabolism of chlorinated alkenes, in general, has been studied. The following diagrams illustrate two major pathways involved in the biotransformation of these compounds: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These pathways are highly relevant for toxicological assessment and drug development.[6][7]
Caption: Cytochrome P450-mediated metabolism of chlorinated alkenes.
Caption: Glutathione conjugation pathway for chlorinated alkenes.
Conclusion and Future Directions
This technical guide has compiled the available, albeit computationally derived, thermochemical data for this compound. The Joback method, used for these estimations, provides a useful starting point in the absence of experimental values. However, for applications requiring high accuracy, such as in reaction modeling and safety assessments, experimental determination of these properties is strongly recommended. Techniques such as combustion calorimetry for enthalpy of formation and adiabatic calorimetry for heat capacity would provide the necessary benchmark data.
Furthermore, the elucidation of specific metabolic pathways of this compound is a critical area for future research. In vitro studies with liver microsomes and hepatocytes, followed by in vivo animal studies, would be necessary to understand its biotransformation, identify key metabolites, and assess its toxicological profile. Such data are indispensable for professionals in drug development and for ensuring the safe handling and use of this and related compounds.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Boiling Point: Joback's Method [molecularknowledge.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Joback Group Contribution Method (thermo.group_contribution.joback) — Thermo 0.6.0 documentation [thermo.readthedocs.io]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Isomers of Trichloropropene and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of trichloropropene, detailing their fundamental physical and chemical properties. The information is presented to facilitate comparison and further research, with a focus on quantitative data and standardized experimental methodologies.
Isomers of Trichloropropene
Trichloropropene (C₃H₃Cl₃) exists in several structural and geometric isomers. The primary structural isomers are determined by the positions of the three chlorine atoms on the three-carbon propene backbone. These include:
-
1,1,2-Trichloropropene
-
1,1,3-Trichloropropene
-
1,2,3-Trichloropropene (B82530) (which also exists as cis (Z) and trans (E) geometric isomers)
-
1,3,3-Trichloropropene
-
2,3,3-Trichloropropene
-
3,3,3-Trichloropropene
Core Physical and Chemical Properties
The following table summarizes the key quantitative data for the known isomers of trichloropropene. It is important to note that some of the reported values are estimated. All isomers share the same molecular weight of 145.41 g/mol .
| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Solubility |
| This compound | 21400-25-9 | 121.5 (Calculated)[1] | - | - | Insoluble in water[1] |
| 1,1,3-Trichloropropene | 2567-14-8 | 131.5[2][3] | -30 (Estimate)[2][3] | 1.376[3] | Insoluble in water; Soluble in organic solvents like benzene, ethanol (B145695), and ether[4] |
| 1,2,3-Trichloropropene (mixture of isomers) | 96-19-5 | 142[5][6] | - | 1.414[7] | Insoluble in water; Soluble in ethanol and chloroform[7] |
| (Z)-1,2,3-Trichloropropene | 13116-57-9 | - | - | - | - |
| (E)-1,2,3-Trichloropropene | 13116-58-0 | - | - | - | - |
| 1,3,3-Trichloropropene | 26556-03-6 | - | - | - | - |
| 2,3,3-Trichloropropene | 37077-84-2 | - | - | - | - |
| 3,3,3-Trichloropropene | 2233-00-3 | 110-111[8]; 114.5[9] | -30[9] | 1.354[9]; 1.367[8] | Insoluble in water; Soluble in organic solvents[8] |
Experimental Protocols
The determination of the fundamental properties of organic compounds like trichloropropene isomers follows standardized methodologies. Below are detailed overviews of common experimental protocols for the key properties cited.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[10][11]
Methodology: Capillary Method [12][13]
-
Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus contains a heating block or a liquid bath (such as mineral oil or silicone oil) to ensure uniform heating.[10][11]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[10][13]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]
Methodology: Micro-Boiling Point (Capillary Method) [15][16]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[15][17]
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. This setup is then attached to a thermometer and heated in a Thiele tube or an oil bath.[14][18]
-
Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.[14]
-
Observation: Heating is stopped once a steady stream of bubbles emerges. As the liquid cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][18]
For larger sample volumes, a simple distillation can also be used to determine the boiling point.[17][18]
Density Measurement
Density is the mass per unit volume of a substance and is temperature-dependent.[19]
Methodology: Digital Density Meter (Oscillating U-tube) [20][21][22]
-
Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The frequency is directly related to the density of the liquid.[19][22]
-
Apparatus: A digital density meter.
-
Procedure: The sample is injected into the clean, dry U-tube of the density meter. The instrument maintains a constant temperature and measures the oscillation period.
-
Calculation: The instrument's software automatically calculates the density from the measured oscillation period. This method is fast, accurate, and requires a small sample volume.[19]
Aqueous Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.[23][24]
Methodology: General Procedure for Organic Compounds [25][26]
-
Sample Preparation: A small, measured amount of the trichloropropene isomer (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[25]
-
Solvent Addition: A measured volume of the solvent (e.g., 3 mL of water) is added in portions while shaking or agitating the mixture.[25]
-
Observation: The mixture is observed to determine if the solute has completely dissolved. If it is insoluble in water, its solubility in other solvents like 5% NaOH, 5% HCl, and concentrated H₂SO₄ can be tested to classify the compound.[25][26]
-
Quantitative Analysis: For slightly soluble compounds, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as gas chromatography.[27]
Visualizations
Isomeric Relationship of Trichloropropene
The following diagram illustrates the structural isomers of trichloropropene, all originating from the same molecular formula.
Generalized Metabolic Pathway of Chlorinated Propenes
While specific signaling pathways for trichloropropenes are not well-documented, their metabolism and toxicological effects involve several key biotransformation steps. The following diagram outlines a generalized metabolic pathway for chlorinated hydrocarbons like trichloropropene, which can lead to detoxification or, in some cases, bioactivation to mutagenic intermediates.[28][29][30]
References
- 1. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1,1,3-TRICHLOROPROPENE CAS#: 2567-14-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3-trichloropropene | 96-19-5 [chemnet.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. guidechem.com [guidechem.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. thinksrs.com [thinksrs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Video: Boiling Points - Concept [jove.com]
- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. knowledge.reagecon.com [knowledge.reagecon.com]
- 20. store.astm.org [store.astm.org]
- 21. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 22. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 23. store.astm.org [store.astm.org]
- 24. quora.com [quora.com]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. www1.udel.edu [www1.udel.edu]
- 27. pubs.acs.org [pubs.acs.org]
- 28. oaepublish.com [oaepublish.com]
- 29. Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Toxicological Profile and Hazards of 1,1,2-Trichloropropene
Disclaimer: Limited direct toxicological data is available for 1,1,2-trichloropropene. Therefore, this guide relies on information from structurally similar compounds, primarily 1,2,3-trichloropropane (B165214) and other chlorinated propenes, to predict its toxicological profile. This information should be interpreted with caution and highlights the need for further research on this specific compound.
Chemical and Physical Properties
This compound is a halogenated aliphatic, unsaturated hydrocarbon. Its chemical structure and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 1-Propene, 1,1,2-trichloro- | --INVALID-LINK-- |
| CAS Number | 21400-25-9 | --INVALID-LINK-- |
| Molecular Formula | C₃H₃Cl₃ | --INVALID-LINK-- |
| Molecular Weight | 145.41 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to amber liquid | [1] |
| Vapor Pressure | 39.1 mm Hg | --INVALID-LINK-- |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Specific toxicokinetic data for this compound are not available. The following is a predicted pathway based on the behavior of structurally related chlorinated hydrocarbons.[2][3]
Absorption: Based on its chemical properties, this compound is likely to be readily absorbed via inhalation, oral, and dermal routes.[2]
Distribution: Following absorption, it is expected to be distributed throughout the body, with a potential for accumulation in adipose tissue and organs with high lipid content, such as the liver and kidneys.[2]
Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver and involve two main pathways common to halogenated alkenes: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation.[4][5]
-
Cytochrome P450 Pathway: CYP enzymes, particularly CYP2E1, are known to metabolize halogenated hydrocarbons.[5] Oxidation of the double bond in this compound would likely form a reactive epoxide intermediate. This epoxide can then undergo further enzymatic hydrolysis or rearrange to form reactive aldehydes or acyl chlorides, which can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[4]
-
Glutathione Conjugation Pathway: this compound or its epoxide metabolite can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This is typically a detoxification pathway, leading to the formation of mercapturic acids that are excreted in the urine. However, in some cases, the resulting conjugates can be further metabolized to reactive thiols that can cause nephrotoxicity.[2]
Excretion: The metabolites of this compound are expected to be primarily excreted in the urine, with a smaller amount potentially eliminated in the feces and as unchanged parent compound in exhaled air.[3]
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic pathways of this compound.
Toxicological Profile
Acute Toxicity
No specific oral, dermal, or inhalation LD50/LC50 values for this compound are available. However, based on data from related compounds, it is expected to be moderately to highly toxic upon acute exposure.
| Compound | Route | Species | Value | Reference |
| 1,2,3-Trichloropropane | Oral | Rat | LD50: 320 mg/kg | --INVALID-LINK-- |
| 1,2,3-Trichloropropane | Dermal | Rabbit | LD50: 523 mg/kg | --INVALID-LINK-- |
| This compound | Inhalation | Rat | LCLo: 3500 ppm/6hr | --INVALID-LINK-- |
Signs of acute toxicity are likely to include central nervous system depression (e.g., ptosis, ataxia), irritation of the respiratory tract, and potential damage to the liver and kidneys.[6][7]
Subchronic and Chronic Toxicity
No repeated-dose toxicity studies have been conducted on this compound. Studies on the related compound 1,2,3-trichloropropane have shown that prolonged exposure can lead to damage to the liver, kidneys, and mucous membranes.[8]
Genotoxicity
In vitro studies on a mixture of chlorinated aliphatic hydrocarbons including 1,1,3-trichloropropene (B110787) (an isomer of this compound) showed some evidence of mutagenic activity. [Safety Data Sheet for 1,1,3-Trichloro-1-propene] It is plausible that this compound may also possess genotoxic potential, likely through the formation of reactive epoxide intermediates during metabolism.
Carcinogenicity
There are no carcinogenicity bioassays available for this compound. However, a safety data sheet for 1,1,3-trichloropropene indicates that it is suspected of causing cancer.[9] Furthermore, the structurally related compound 1,2,3-trichloropropane is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[10] Given these factors, this compound should be handled as a potential carcinogen.
Reproductive and Developmental Toxicity
No data are available on the reproductive or developmental toxicity of this compound. A safety data sheet for 1,2,3-trichloropropane suggests it may damage fertility or the unborn child.[8]
Hazards
Based on the available information for structurally similar compounds, the primary hazards associated with this compound are:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.
-
Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system with acute or repeated exposure.
-
Genotoxicity and Carcinogenicity: Suspected of causing genetic defects and cancer.
-
Reproductive Toxicity: Potential to harm fertility and the unborn child.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following are generalized protocols based on OECD guidelines that would be appropriate for assessing the toxicity of this compound.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Caption: Simplified workflow for OECD 421 acute oral toxicity testing.
Subchronic Oral Toxicity - OECD 408 (90-Day Study)
This study provides information on the toxic effects of repeated oral exposure to a substance for 90 days.
Caption: Workflow for a 90-day subchronic oral toxicity study (OECD 408).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This in vitro test is used to assess the mutagenic potential of a substance.
Caption: General workflow for the Ames test (OECD 471).
Conclusion
The toxicological profile of this compound is largely uncharacterized. Based on the available data for structurally related chlorinated propenes and propanes, it is predicted to be a moderately to highly toxic compound with the potential for acute and chronic health effects, including organ damage, genotoxicity, and carcinogenicity. Due to the significant data gaps, extreme caution should be exercised when handling this chemical. Further comprehensive toxicological studies are urgently needed to accurately assess the risks it poses to human health and the environment.
References
- 1. 1,2,3-Trichloro-1-propene | C3H3Cl3 | CID 7286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism and bioactivation of 1,2,3-trichloropropane [agris.fao.org]
- 6. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Environmental Fate and Persistence of 1,1,2-Trichloropropene: A Technical Guide
Disclaimer: Scientific data on the environmental fate and persistence of 1,1,2-trichloropropene is exceptionally limited. Much of the available information in scientific literature pertains to its isomer, 1,2,3-trichloropropane (B165214) (TCP), a compound with a different chemical structure and potentially different environmental behavior. This guide summarizes the available data for this compound, provides theoretical pathways for its environmental fate based on the principles of environmental chemistry for chlorinated alkenes, and highlights significant data gaps that represent opportunities for future research.
Physicochemical Properties
The environmental transport and partitioning of this compound are governed by its physical and chemical properties. Limited experimental data is available, with some parameters being estimated through computational models.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source | Type |
| Molecular Formula | C₃H₃Cl₃ | - | Cheméo[1] | - |
| Molecular Weight | 145.41 | g/mol | PubChem[2], Cheméo[1] | Computed |
| Vapor Pressure | 39.1 | mmHg | PubChem[2] | Experimental |
| Boiling Point | 384.25 | K | Cheméo[1] | Calculated |
| logP (Octanol-Water Partition Coefficient) | 2.892 | - | Cheméo[1] | Calculated |
| Water Solubility (logS) | -2.88 | mol/L | Cheméo[1] | Calculated |
Environmental Fate and Transport
The environmental behavior of this compound can be inferred from its structure as a chlorinated, unsaturated aliphatic hydrocarbon.[3] The double bond and chlorine atoms will be the primary sites for degradation reactions.
Transport
Based on its calculated properties, this compound is expected to be a volatile organic compound (VOC). Its calculated octanol-water partition coefficient suggests a moderate tendency to partition from water into organic matter.
Persistence and Degradation
The persistence of this compound in the environment will be determined by its susceptibility to abiotic and biotic degradation processes.
Abiotic Degradation:
-
Hydrolysis: As an unsaturated halogenated aliphatic compound, this compound may undergo hydrolysis, although the rates are likely to be slow under typical environmental conditions.[4] The presence of the double bond may influence the reaction mechanism compared to saturated analogues.
-
Photolysis: In the atmosphere, it is expected to be degraded by reaction with photochemically produced hydroxyl radicals.[5] Direct photolysis in water may also occur, but the significance of this pathway is unknown.
Biotic Degradation:
-
Aerobic Degradation: Under aerobic conditions, microorganisms may degrade chlorinated alkenes through co-metabolism, where an enzyme produced for another substrate fortuitously acts on the contaminant.[6][7]
-
Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a common pathway for the degradation of chlorinated hydrocarbons, where chlorine atoms are sequentially replaced by hydrogen.[8][9]
References
- 1. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrocarbons, Aliphatic and Halogenated [iloencyclopaedia.org]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Photodegradation of chlorinated hydrocarbons in the presence and absence of dissolved oxygen in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorinated-Ethene Biodegradation Processes--WRIR 99-4285 [pubs.usgs.gov]
- 7. eurochlor.org [eurochlor.org]
- 8. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1,1,2-Trichloropropene as a Versatile Precursor for Novel Heterocyclic Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 1,1,2-trichloropropene as a versatile C3 building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Due to the limited specific examples in the current literature for this particular precursor, this document presents a plausible and scientifically grounded approach to its utilization in the synthesis of a novel pyrazole (B372694) derivative, a class of compounds renowned for its diverse pharmacological activities.
Introduction
This compound is a chlorinated alkene possessing multiple reactive sites, making it an attractive yet underexplored precursor for the synthesis of complex organic molecules. Its structure, featuring a double bond and three chlorine atoms, offers unique opportunities for nucleophilic substitution and cycloaddition reactions, paving the way for the construction of diverse heterocyclic scaffolds. This document outlines a detailed protocol for a hypothetical, yet chemically sound, synthesis of a novel substituted pyrazole from this compound and explores its potential biological significance.
Proposed Synthetic Application: Synthesis of a Novel Pyrazole Derivative
The reaction of this compound with a binucleophile, such as a substituted hydrazine (B178648), presents a logical and efficient strategy for the synthesis of a five-membered heterocyclic ring. The proposed reaction involves the initial nucleophilic attack of the hydrazine on the chlorinated carbon, followed by an intramolecular cyclization and subsequent elimination to yield a stable aromatic pyrazole ring.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Detailed Experimental Protocol
Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole from this compound and 4-methoxyphenylhydrazine
Materials:
-
This compound (98%)
-
4-Methoxyphenylhydrazine hydrochloride (97%)
-
Triethylamine (B128534) (99%)
-
Ethanol (B145695) (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel (for column chromatography)
Procedure:
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.
-
Stir the mixture for 15 minutes to generate the free hydrazine base in situ.
-
To this mixture, add this compound (1.45 g, 10 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1) to afford the pure 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of the Synthesized Compound
| Parameter | Value |
| Compound ID | PZ-1 |
| IUPAC Name | 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 85-87 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.32 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.18 (s, 1H), 3.85 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 159.2, 148.5, 138.1, 132.7, 126.3, 114.5, 107.9, 55.5, 13.8 |
| Mass Spec (ESI-MS) m/z | 223.06 [M+H]⁺ |
Postulated Biological Activity and Signaling Pathway
Substituted pyrazoles are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases. The synthesized compound, 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole, shares structural similarities with known kinase inhibitors. It is postulated that this novel compound could act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.
Proposed Signaling Pathway
Caption: Proposed inhibition of the VEGFR2 signaling pathway by the novel pyrazole derivative PZ-1.
Hypothetical Biological Data
To evaluate the potential of PZ-1 as a VEGFR2 inhibitor, a series of in vitro and cell-based assays would be performed. The following table summarizes the expected hypothetical data.
Table 2: In Vitro and Cell-Based Activity of PZ-1
| Assay | Parameter | Value |
| VEGFR2 Kinase Assay | IC₅₀ | 0.25 µM |
| HUVEC Proliferation Assay | GI₅₀ | 1.5 µM |
| Cellular Kinase Selectivity | (IC₅₀ for other kinases, e.g., EGFR, FGFR) | > 20 µM |
Conclusion
While direct literature on the use of this compound as a precursor for bioactive compounds is scarce, its chemical structure suggests significant potential for the synthesis of novel heterocyclic entities. The proposed synthesis of a substituted pyrazole derivative provides a scientifically sound and plausible example of its application in drug discovery. The detailed protocol and hypothetical data presented herein offer a framework for researchers to explore the untapped potential of this versatile C3 synthon in the development of new therapeutic agents. Further investigation into the reactivity of this compound is warranted to unlock its full potential in medicinal chemistry.
Protocols for the safe handling and storage of 1,1,2-Trichloropropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive safety protocols and handling guidelines for the use of 1,1,2-Trichloropropene in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of personnel and the integrity of research.
Quantitative Data Summary
The following table summarizes the key physical, chemical, and toxicological properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C₃H₃Cl₃ | [1] |
| Molecular Weight | 145.41 g/mol | [1] |
| CAS Number | 21400-25-9 | [1] |
| Appearance | Colorless liquid | |
| Odor | Chloroform-like | [2] |
| Boiling Point | 111-112 °C (223-225 °F) | |
| Melting Point | - | |
| Flash Point | 38 °C (100 °F) | |
| Vapor Pressure | 39.1 mmHg at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents. | [4] |
| Toxicity | LCLo (rat, inhalation) = 3,500 ppm/6hr. Neurotoxin - Acute solvent syndrome. | [3] |
Experimental Protocols
Due to the hazardous nature of this compound, all experimental work must be conducted in a well-ventilated chemical fume hood.
General Handling and Storage Protocol
Objective: To outline the standard procedure for the safe handling and storage of this compound to minimize exposure and risk.
Materials:
-
This compound
-
Chemically resistant gloves (Nitrile or Neoprene)[5]
-
Safety goggles with side shields[5]
-
Flame-resistant lab coat[6]
-
Closed-toe shoes[7]
-
Calibrated chemical fume hood[6]
-
Secondary containment (e.g., a tray made of a compatible material)[8]
-
Tightly sealed, clearly labeled storage container
Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[6]
-
Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.
-
Storage: Store this compound in a tightly sealed and clearly labeled container.[8] The container should be placed in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Utilize secondary containment to capture any potential leaks.[8]
-
Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with institutional and local regulations.[8][10] Collect waste in a designated, labeled, and sealed container.[11]
Spill Response Protocol
Objective: To provide a clear procedure for managing a spill of this compound.
Materials:
-
Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[12]
-
Chemically resistant gloves[5]
-
Safety goggles[5]
-
Respiratory protection (if required)[5]
-
Sealable bags for waste disposal[9]
-
Soap and water[9]
Procedure:
-
Evacuate: In the event of a large spill, immediately evacuate the area and alert others.[12]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Containment: For small spills, contain the liquid using absorbent material from the spill kit, working from the outside in.[13]
-
Absorption: Cover the spill with additional absorbent material and allow it to be fully absorbed.[13]
-
Collection: Carefully scoop the absorbed material into a sealable bag or container.[14]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Disposal: Label the sealed bag as hazardous waste and dispose of it according to institutional guidelines.[8]
First Aid Protocol
Objective: To outline immediate first aid measures in case of exposure to this compound.
Procedure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
Visualized Protocols
The following diagrams illustrate key safety workflows for handling this compound.
Caption: General workflow for safely handling this compound.
Caption: Logical decision flow for responding to a this compound spill.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. nj.gov [nj.gov]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. trimaco.com [trimaco.com]
- 6. csub.edu [csub.edu]
- 7. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. odu.edu [odu.edu]
- 11. Laboratory waste | Staff Portal [staff.ki.se]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Analysis of 1,1,2-Trichloropropene in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the detection and quantification of 1,1,2-trichloropropene in environmental matrices such as water and soil. The methodologies are based on established U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds (VOCs), primarily utilizing Gas Chromatography/Mass Spectrometry (GC/MS). While specific performance data for this compound is not widely available in published EPA methods, the protocols for its isomer, 1,2,3-trichloropropane, and other chlorinated hydrocarbons serve as a strong foundation for its analysis.
Introduction
This compound (CAS RN: 21400-25-9) is a chlorinated alkene that may be present in the environment due to industrial activities. Accurate and sensitive detection in environmental samples is crucial for assessing its potential impact and ensuring regulatory compliance. The primary analytical technique for this compound is GC/MS, which offers high selectivity and sensitivity. Sample preparation is critical and typically involves purge and trap for water samples and headspace or solvent extraction for solid matrices.
Analytical Techniques
The recommended analytical approach for this compound is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). For enhanced sensitivity, particularly at trace levels, Selected Ion Monitoring (SIM) mode is preferred over full scan mode.
Key Analytical Parameters
| Parameter | Description |
| Molecular Formula | C₃H₃Cl₃ |
| Molecular Weight | 145.41 g/mol |
| Boiling Point | Not readily available |
| Vapor Pressure | Not readily available |
| Water Solubility | Not readily available |
| CAS Number | 21400-25-9 |
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound provides unique fragmentation patterns for its identification and quantification. Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for analysis in SIM mode:
| Ion (m/z) | Role | Relative Abundance |
| 110 | Quantification Ion | High |
| 109 | Qualification Ion | Moderate |
| 111 | Qualification Ion | Moderate |
| 75 | Qualification Ion | Moderate |
Note: The selection of quantification and qualification ions should be confirmed by analyzing a certified reference standard of this compound.
Experimental Protocols
The following protocols are adapted from EPA Methods 524.2 and 8260C, which are widely used for the analysis of volatile organic compounds in environmental samples.[1]
Protocol 1: Analysis of this compound in Water by Purge and Trap GC/MS
This protocol is suitable for the analysis of drinking water, groundwater, and surface water.
1. Sample Preparation (Purge and Trap)
-
Apparatus: Purge and trap concentrator and autosampler.
-
Sample Volume: 5 mL or 25 mL. A 5 mL sample often provides better purging efficiency.
-
Purge Gas: Helium at a flow rate of 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature. For some VOCs, purging at a slightly elevated temperature (e.g., 40-50°C) can improve recovery.[1]
-
Trap: Use a trap containing a combination of Tenax®, silica (B1680970) gel, and carbon molecular sieve, or an equivalent.
-
Desorption: Desorb the trap at 180-250°C for 1-4 minutes with helium flow directed to the GC column. A shorter desorb time (e.g., 1 minute) can reduce water transfer to the GC/MS system.
-
Bake: After desorption, bake the trap at a high temperature (e.g., 260-280°C) for a sufficient time to remove contaminants.
2. GC/MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
-
Column: DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness, or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp: 10°C/min to 170°C.
-
Ramp: 20°C/min to 230°C, hold for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 200°C.
-
MSD Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the quantification and qualification ions for this compound and any other target analytes.
-
3. Quality Control
-
Calibration: Prepare a multi-point calibration curve from 0.5 µg/L to 50 µg/L. The correlation coefficient (r²) should be ≥ 0.995.
-
Method Detection Limit (MDL): Determined by analyzing at least seven replicate samples spiked at a concentration one to five times the expected MDL.
-
Laboratory Control Sample (LCS): A certified standard analyzed with each batch of samples to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Used to assess matrix effects and method precision.
-
Surrogates: Compounds added to every sample to monitor extraction efficiency.
Protocol 2: Analysis of this compound in Soil and Solid Waste by Headspace GC/MS
This protocol is a screening method suitable for the analysis of soil and solid waste samples. For more rigorous quantification, a purge and trap method following EPA Method 5035 for sample collection and preparation is recommended.
1. Sample Preparation (Headspace)
-
Apparatus: Headspace autosampler.
-
Sample Amount: Weigh 5-10 g of the solid sample into a headspace vial.
-
Matrix Modifier: Add a matrix modifying solution (e.g., saturated sodium chloride solution) to aid in the partitioning of the analyte into the headspace.
-
Equilibration: Equilibrate the vial at an elevated temperature (e.g., 80-90°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.
-
Injection: Automatically inject a known volume of the headspace gas into the GC/MS.
2. GC/MS Analysis
-
The GC/MS conditions can be the same as described in Protocol 1.
3. Quality Control
-
Similar QC procedures as in Protocol 1 should be followed, with standards prepared in a clean sand or soil matrix.
Data Presentation
Quantitative data for this compound is not as readily available as for its isomers. The following table provides an example of how to structure such data. Laboratories should generate their own performance data.
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | Water (Purge and Trap) | Soil (Headspace) |
| Method Detection Limit (MDL) | To be determined (Expected: 0.1-0.5 µg/L) | To be determined (Expected: 1-5 µg/kg) |
| Limit of Quantification (LOQ) | To be determined (Expected: 0.5-1.0 µg/L) | To be determined (Expected: 5-10 µg/kg) |
| Linear Range | 0.5 - 50 µg/L | 5 - 200 µg/kg |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 80 - 120% | 70 - 130% |
These are target values based on typical performance for similar volatile organic compounds. Each laboratory must establish its own performance criteria.
Visualizations
Experimental Workflow for Water Analysis
Caption: Workflow for this compound analysis in water.
Logical Relationship for Compound Identification
Caption: Logic for confident compound identification in GC/MS analysis.
References
Application Note: Analysis of 1,1,2-Trichloropropene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the determination of 1,1,2-trichloropropene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification of this compound. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. While this document provides a comprehensive starting point, method validation is required for specific matrices.
Introduction
This compound (C₃H₃Cl₃) is a halogenated alkene of interest in various fields of chemical research and environmental monitoring. Accurate and sensitive quantification of this compound is crucial for understanding its chemical behavior, potential toxicity, and environmental fate. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the technique of choice for the analysis of volatile and semi-volatile organic compounds like this compound. This application note details a proposed GC-MS method for its analysis.
Experimental Protocol
This protocol is based on established methodologies for volatile organic compounds and should be validated for the specific application.
1. Sample Preparation (Aqueous Matrix Example)
For aqueous samples, a purge and trap system is recommended for sample concentration.
-
Apparatus: Purge and trap concentrator and autosampler.
-
Procedure:
-
Collect samples in 40 mL amber VOA vials with PTFE-lined septa.
-
If the samples contain residual chlorine, add a quenching agent (e.g., ascorbic acid) prior to sealing.
-
Store samples at 4°C until analysis.
-
For analysis, use a 5-25 mL sample volume.
-
Add an appropriate internal standard to each sample and standard.
-
The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to transfer the volatile this compound from the aqueous phase to a sorbent trap.
-
The trap is then rapidly heated to desorb the analyte into the GC-MS system.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Mass Spectrometer: Agilent 5975C MS or equivalent.
Table 1: Proposed GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | Restek Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet Temperature | 240°C |
| Carrier Gas | Helium |
| Column Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 220°CHold: 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | To be determined based on experimental conditions |
3. Mass Spectrometer Settings (SIM Mode)
Based on the NIST mass spectrum for this compound, the following ions are recommended for Selected Ion Monitoring (SIM) analysis.[1] The molecular weight of this compound is 145.415 g/mol .[1]
Table 2: Proposed SIM Ions for this compound
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 109 | 111 | 144 (Molecular Ion) |
Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining the resulting mass spectrum.
Data Presentation
Quantitative data should be generated by creating a calibration curve from standards of known concentrations. The following table presents a template for reporting method performance characteristics. These values are illustrative and must be determined experimentally during method validation.
Table 3: Method Performance Characteristics (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
This application note provides a foundational GC-MS method for the analysis of this compound. The proposed protocol, including sample preparation, instrument conditions, and SIM parameters, serves as a starting point for method development and validation. Researchers are encouraged to optimize these parameters to meet the specific requirements of their analytical needs and sample matrices.
References
Application of 1,1,2-Trichloropropene in Polymer Chemistry: An Overview
Initial searches for the application of 1,1,2-trichloropropene in polymer chemistry have yielded limited specific information regarding its direct use as a monomer, initiator, or chain transfer agent in polymerization processes. While general principles of polymer chemistry, such as the role of chain transfer agents, are well-documented, the direct involvement of this compound in these applications is not prominently featured in the available literature. Halogenated compounds, in general, can influence polymerization reactions; for instance, carbon tetrachloride is a known chain transfer agent.[1][2] However, specific data and protocols for this compound remain elusive.
This document aims to provide a foundational understanding of where a molecule like this compound could theoretically be applied in polymer chemistry, based on its chemical structure. It will also outline the type of experimental data and protocols that would be necessary to validate such applications.
Theoretical Applications and Required Experimental Validation
Based on its chemical structure, this compound possesses a carbon-carbon double bond, making it a potential candidate as a monomer or co-monomer in addition polymerization reactions. The presence of chlorine atoms could also impart specific properties to the resulting polymer, such as flame retardancy or altered solubility. Furthermore, the allylic C-H bonds and the C-Cl bonds could potentially allow it to function as a chain transfer agent, a molecule that can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the polymer.[1][2]
To explore these potential applications, a systematic experimental approach would be required. The following sections detail the hypothetical experimental workflows and the data that would need to be collected.
Hypothetical Experimental Workflow for Investigating this compound in Polymerization
Figure 1. A hypothetical experimental workflow for evaluating the role of this compound in polymer chemistry.
Data Presentation: Necessary Quantitative Data
Should experimental data become available, it would be crucial to present it in a structured format to allow for clear interpretation and comparison.
Table 1: Hypothetical Polymerization of this compound
| Entry | Initiator | [Monomer] (mol/L) | [Initiator] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | AIBN | 1.0 | 0.01 | 60 | 24 | - | - | - |
| 2 | BPO | 1.0 | 0.01 | 80 | 24 | - | - | - |
Mn = Number-average molecular weight; PDI = Polydispersity Index; AIBN = Azobisisobutyronitrile; BPO = Benzoyl peroxide.
Table 2: Hypothetical Study of this compound as a Chain Transfer Agent in Styrene Polymerization
| Entry | [Styrene] (mol/L) | [1,1,2-TCP] (mol/L) | [AIBN] (mol/L) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 1.0 | 0 | 0.01 | 60 | 12 | - | - | - |
| 2 | 1.0 | 0.05 | 0.01 | 60 | 12 | - | - | - |
| 3 | 1.0 | 0.10 | 0.01 | 60 | 12 | - | - | - |
TCP = Trichloropropene
Experimental Protocols
Detailed experimental protocols would be essential for reproducibility. Below are examples of the types of protocols that would need to be developed.
Protocol 1: Homopolymerization of this compound
-
Monomer Purification: this compound would be purified by distillation under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: A Schlenk flask would be charged with the purified monomer and a radical initiator (e.g., AIBN). The flask would be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: The reaction mixture would be heated to a specific temperature (e.g., 60 °C) and stirred for a defined period.
-
Isolation: The resulting polymer would be precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The polymer's structure, molecular weight, and thermal properties would be analyzed using techniques such as NMR, GPC, and DSC.
Protocol 2: Evaluation as a Chain Transfer Agent
-
Reaction Setup: A series of polymerizations of a standard monomer (e.g., styrene) would be prepared with varying concentrations of this compound.
-
Polymerization: The reactions would be initiated and allowed to proceed under identical conditions (temperature, time, initiator concentration).
-
Analysis: The molecular weight of the resulting polystyrene would be determined by GPC. A decrease in molecular weight with increasing concentration of this compound would indicate its activity as a chain transfer agent.
Logical Relationships in Chain Transfer
The process of chain transfer, a key potential role for this compound, involves several competing reactions. The effectiveness of a chain transfer agent is determined by the relative rates of these reactions.
Figure 2. Logical relationship of reactions in radical polymerization in the presence of a chain transfer agent (CTA).
References
Application Notes and Protocols for Investigating the Reaction Kinetics of 1,1,2-Trichloropropene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloropropene is an unsaturated organochlorine compound of interest in synthetic chemistry and as a potential intermediate in various chemical processes. Understanding its reactivity with nucleophiles is crucial for predicting reaction outcomes, optimizing synthetic routes, and assessing its metabolic fate and environmental impact. The presence of both vinylic and allylic chlorine atoms, along with the electron-withdrawing nature of the chlorine substituents, suggests a complex reactivity profile that may involve different nucleophilic substitution pathways.
General Reaction Scheme
The reaction of this compound with a nucleophile (Nu⁻) can potentially proceed through several pathways, including nucleophilic vinylic substitution or addition-elimination mechanisms. The general reaction can be represented as:
Cl₂C=C(Cl)CH₃ + Nu⁻ → Products
Data Presentation: Illustrative Kinetic Data
The following tables present hypothetical kinetic data for the reaction of this compound with a selection of nucleophiles. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Various Nucleophiles at 25°C in Methanol.
| Nucleophile | Nucleophile Concentration (M) | Substrate Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| Methoxide (CH₃O⁻) | 0.1 | 0.01 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ |
| Piperidine | 0.1 | 0.01 | 8.2 x 10⁻⁵ | 8.2 x 10⁻⁴ |
| Thiophenoxide (C₆H₅S⁻) | 0.1 | 0.01 | 3.4 x 10⁻³ | 3.4 x 10⁻² |
| Azide (N₃⁻) | 0.1 | 0.01 | 2.1 x 10⁻⁴ | 2.1 x 10⁻³ |
Table 2: Activation Parameters for the Reaction of this compound with Nucleophiles.
| Nucleophile | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, M⁻¹s⁻¹) |
| Methoxide (CH₃O⁻) | 25 | 1.5 x 10⁻³ | 75 | 1.2 x 10¹⁰ |
| 35 | 4.1 x 10⁻³ | |||
| 45 | 1.0 x 10⁻² | |||
| Thiophenoxide (C₆H₅S⁻) | 25 | 3.4 x 10⁻² | 62 | 5.8 x 10⁹ |
| 35 | 8.5 x 10⁻² | |||
| 45 | 2.0 x 10⁻¹ |
Experimental Protocols
The following are generalized protocols for determining the reaction kinetics of this compound with nucleophiles.
Protocol 1: Determination of Reaction Order and Rate Constants using the Initial Rates Method
Objective: To determine the order of the reaction with respect to this compound and the nucleophile, and to calculate the second-order rate constant.
Materials:
-
This compound (substrate)
-
Selected nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
Internal standard (e.g., undecane, dodecane)
-
Quenching solution (e.g., dilute acid)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
-
Thermostatted reaction vessel
-
Microsyringes and volumetric glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Runs:
-
Equilibrate the reaction vessel containing a known volume of the solvent and the internal standard to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding known concentrations of the this compound and nucleophile stock solutions to the reaction vessel with vigorous stirring. The total volume should be constant for all runs.
-
At timed intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
Plot the concentration of this compound versus time. The initial rate is the negative of the slope of this curve at t=0.
-
-
Determination of Reaction Order:
-
To determine the order with respect to the nucleophile, perform a series of experiments where the initial concentration of this compound is held constant, and the initial concentration of the nucleophile is varied. Plot log(initial rate) versus log([Nucleophile]₀). The slope of this line will be the order of the reaction with respect to the nucleophile.
-
Similarly, to determine the order with respect to this compound, vary its initial concentration while keeping the nucleophile concentration constant. Plot log(initial rate) versus log([this compound]₀). The slope will give the reaction order.
-
-
Calculation of the Rate Constant:
-
Assuming the reaction is first order in both the substrate and the nucleophile (overall second order), the rate law is: Rate = k[this compound][Nucleophile].
-
The second-order rate constant (k) can be calculated from the initial rate data.
-
Protocol 2: Determination of Activation Parameters
Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the reaction.
Procedure:
-
Following Protocol 1, determine the second-order rate constant (k) at a minimum of three different temperatures (e.g., 25°C, 35°C, 45°C).
-
Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).
-
The slope of this line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).
-
The y-intercept of the line is equal to ln(A).
-
Calculate Ea from the slope and A from the y-intercept.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible reaction mechanism.
Caption: Experimental workflow for kinetic analysis.
Caption: Plausible addition-elimination mechanism.
Conclusion
The protocols and data presentation formats provided in these application notes offer a robust starting point for researchers investigating the reaction kinetics of this compound with various nucleophiles. A systematic study following these guidelines will enable the determination of reaction orders, rate constants, and activation parameters, thereby providing valuable insights into the reactivity of this halogenated alkene. Such data is essential for the development of synthetic methodologies and for understanding the compound's broader chemical behavior.
Anwendungs- und Protokollhinweise zur Analyse von 1,1,2-Trichlorpropen
Anwendungsgebiet: Diese Unterlagen beschreiben ein detailliertes Protokoll für die quantitative Analyse von 1,1,2-Trichlorpropen in wässrigen Proben. Die Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Quantifizierung dieser Verbindung für toxikologische Studien, Umweltüberwachung oder prozessbegleitende Kontrollen benötigen.
Einleitung: 1,1,2-Trichlorpropen ist eine flüchtige chlorierte organische Verbindung, die aufgrund ihrer potenziellen Toxizität und Umweltauswirkungen von analytischem Interesse ist. Die Analyse solcher flüchtigen Verbindungen mittels Gaschromatographie (GC) erfordert in der Regel keine chemische Derivatisierung. Eine Derivatisierung wird typischerweise für Analyten durchgeführt, die nicht flüchtig genug oder thermisch instabil sind, um den GC-Bedingungen standzuhalten.[1][2][3] 1,1,2-Trichlorpropen besitzt jedoch eine ausreichende Flüchtigkeit und Stabilität für die direkte GC-Analyse.
Die hier beschriebene Methode nutzt die Purge-and-Trap-Technik (Ausgasen und Auffangen) gekoppelt mit der Gaschromatographie-Massenspektrometrie (GC-MS). Dieses Verfahren ist ein Standard für die Analyse von flüchtigen organischen Verbindungen (VOCs) in Wasser und bietet die erforderliche Empfindlichkeit und Selektivität.[4][5][6] Die Purge-and-Trap-Methode konzentriert den Analyten aus der Probenmatrix, was niedrige Nachweisgrenzen ermöglicht.[4][5]
Logischer Arbeitsablauf der Analyse
References
Biotransformation and Biodegradation of 1,1,2-Trichloropropene: A Review of Available Literature and Protocols for the Related Compound 1,2,3-Trichloropropane
A comprehensive search of scientific literature reveals a significant gap in the understanding of the biotransformation and biodegradation of 1,1,2-trichloropropene. Currently, there is a lack of published data on the specific metabolic pathways, enzymes, and microorganisms involved in its degradation. Consequently, detailed application notes and experimental protocols for this compound cannot be provided at this time.
However, to provide a valuable resource for researchers in this field, this document presents detailed information on the biotransformation and biodegradation of the structurally related and extensively studied compound, 1,2,3-trichloropropane (B165214) (TCP) . While the metabolic fate of this compound may differ, the methodologies and enzymatic principles involved in the degradation of TCP can serve as a foundational reference for initiating research on other chlorinated propenes.
Application Notes for 1,2,3-Trichloropropane (TCP)
1,2,3-Trichloropropane is a persistent environmental pollutant and a suspected human carcinogen, making its remediation a significant area of research.[1][2][3][4][5] Biotransformation of TCP has been observed under both anaerobic and aerobic conditions, often involving cometabolism.[2][3][5][6]
Aerobic Biodegradation of TCP
Aerobic degradation of TCP is often initiated by monooxygenase or dehalogenase enzymes.[2][3][5][6] No known natural organisms can utilize TCP as a sole carbon source for growth under aerobic conditions.[1][2][3][5][6] However, genetically engineered microorganisms have been developed that can grow on TCP.[7][8]
The critical initial step in aerobic TCP degradation is its conversion to 2,3-dichloro-1-propanol, a reaction catalyzed by haloalkane dehalogenases.[7] Subsequent enzymatic steps can lead to the formation of glycerol, which can then enter central metabolic pathways.[8][9][10][11]
Anaerobic Biodegradation of TCP
Under anaerobic conditions, TCP can serve as an electron acceptor and undergo reductive dechlorination.[1][2][3][4][5][6] This process has been observed in various microbial consortia.[4] The degradation pathway can proceed through the formation of 1,2-dichloropropane (B32752) and subsequently 1-chloropropane.[4]
Quantitative Data on TCP Biodegradation
The following tables summarize key quantitative data from studies on the biodegradation of 1,2,3-trichloropropane.
Table 1: Microorganisms Involved in the Biodegradation of 1,2,3-Trichloropropane
| Microorganism/Consortium | Condition | Degradation Pathway | Key Enzymes | Reference |
| Rhodococcus ruber ENV425 | Aerobic (Cometabolism with propane (B168953) or isobutane) | Oxidative | Monooxygenase | [4] |
| Rhodococcus aetherivorans ENV493 | Aerobic (Cometabolism with propane or isobutane) | Oxidative | Monooxygenase | [4] |
| Dehalogenating consortium CPD-2 (containing Dehalococcoides, Dehalobacter, and Dehalobium spp.) | Anaerobic | Reductive Dechlorination | Dehalogenases | [4] |
| Agrobacterium radiobacter AD1 (engineered with evolved haloalkane dehalogenase) | Aerobic | Hydrolytic Dehalogenation | Haloalkane dehalogenase | [7] |
| Propane-oxidizing bacteria (Rhodococcus jostii RHA1, Mycobacterium vaccae JOB5, Sphingopyxis sp. AX-A) | Aerobic (Cometabolism) | Oxidative | Propane monooxygenase | [12] |
Table 2: Kinetic Parameters for Aerobic Cometabolism of 1,2,3-Trichloropropane
| Microorganism | Growth Substrate | Initial TCP Concentration (µg/L) | Final TCP Concentration (µg/L) | Reference |
| Rhodococcus ruber ENV425 | Isobutane | 20 | < 0.005 | [4] |
| Rhodococcus aetherivorans ENV493 | Isobutane | 20 | < 0.005 | [4] |
Experimental Protocols for Studying TCP Biodegradation
The following are generalized protocols based on methodologies reported in the literature for studying the biodegradation of 1,2,3-trichloropropane.
Protocol 1: Aerobic Biodegradation of TCP by Resting Cells
Objective: To assess the ability of a pure microbial culture to degrade TCP under aerobic, non-growth (resting cell) conditions.
Materials:
-
Microbial culture of interest (e.g., Rhodococcus sp.)
-
Growth medium (e.g., Bushnell-Haas broth)
-
Carbon source for growth (e.g., propane, isobutane, or glucose)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
1,2,3-Trichloropropane (TCP) stock solution in a suitable solvent (e.g., methanol)
-
Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp seals
-
Shaking incubator
-
Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)
-
Syringes for liquid and gas sampling
Procedure:
-
Cell Cultivation: Inoculate the microbial strain into the growth medium containing the appropriate carbon source. Incubate under optimal growth conditions (e.g., 30°C, 200 rpm) until the mid-to-late exponential phase.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer to remove residual growth medium and carbon source.
-
Resting Cell Suspension: Resuspend the washed cell pellet in the phosphate buffer to a desired optical density (e.g., OD600 of 1.0).
-
Assay Setup: In serum bottles, add a defined volume of the resting cell suspension. Seal the bottles with Teflon-lined septa and aluminum crimps.
-
TCP Addition: Using a microsyringe, spike the serum bottles with a known concentration of TCP from the stock solution. Include a killed control (e.g., autoclaved cell suspension) to account for abiotic losses.
-
Incubation: Incubate the bottles in a shaking incubator at the desired temperature.
-
Sampling and Analysis: At regular time intervals, withdraw headspace or liquid samples using a gas-tight syringe. Analyze the concentration of TCP using GC-ECD or GC-MS.
-
Data Analysis: Plot the concentration of TCP over time to determine the degradation rate.
Protocol 2: Anaerobic Reductive Dechlorination of TCP
Objective: To evaluate the anaerobic biodegradation of TCP by a microbial consortium.
Materials:
-
Anaerobic microbial consortium (e.g., from an anaerobic digester or contaminated site)
-
Anaerobic mineral medium
-
Electron donor (e.g., lactate, hydrogen)
-
1,2,3-Trichloropropane (TCP)
-
Anaerobic chamber or glove box
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
Procedure:
-
Medium Preparation: Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.
-
Inoculation: Inoculate the bottles with the anaerobic consortium.
-
Substrate Addition: Add the electron donor and TCP to the bottles. Include sterile controls to monitor for abiotic degradation.
-
Incubation: Incubate the bottles in the dark at a controlled temperature (e.g., 25°C) without shaking.
-
Analysis: Periodically, remove samples from the headspace or liquid phase using a syringe and analyze for TCP and its potential degradation products (e.g., 1,2-dichloropropane, 1-chloropropane, propene) by GC-FID or GC-MS.
Visualizations of TCP Biodegradation Pathways and Workflows
The following diagrams illustrate the known metabolic pathways for TCP and a general experimental workflow for its study.
Caption: Aerobic Biodegradation Pathway of 1,2,3-Trichloropropane.
Caption: Anaerobic Reductive Dechlorination of 1,2,3-Trichloropropane.
Caption: General Experimental Workflow for Biodegradation Studies.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. 1,3-Dichloropropene - Wikipedia [en.wikipedia.org]
- 3. Degradation of 1,3-dichloropropene by pseudomonas cichorii 170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerobic and anaerobic biodegradation of 1,2,3-trichloropropane and 1,2-dichloropropane: implications for bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilized synthetic pathway for biodegradation of toxic recalcitrant pollutant 1,2,3-trichloropropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 12. Cometabolic biodegradation of 1,2,3-trichloropropane by propane-oxidizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
1,1,2-Trichloropropene: A Comprehensive Profile for Research and Development
Introduction
1,1,2-Trichloropropene is a halogenated aliphatic, unsaturated organic compound. While chlorinated hydrocarbons have historically been utilized as solvents in a variety of organic reactions, available literature and chemical databases do not provide specific examples or established protocols for the use of this compound as a primary solvent for organic synthesis. This document aims to provide a comprehensive overview of its known physicochemical properties, safety and toxicity data, and synthesis context to serve as a foundational resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its potential behavior in a chemical system and for designing safe handling procedures.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃ | [1] |
| Molecular Weight | 145.41 g/mol | [1][2] |
| IUPAC Name | 1,1,2-trichloroprop-1-ene | [1] |
| CAS Number | 21400-25-9 | [1] |
| Boiling Point (Tboil) | 384.25 K (111.1 °C) (Joback Calculated) | [2] |
| Vapor Pressure | 39.1 mmHg | [1] |
| logP (Octanol/Water) | 2.892 (Crippen Calculated) | [2] |
| Water Solubility (log10WS) | -2.88 (Crippen Calculated) | [2] |
Safety and Toxicity
Caution should be exercised when handling this compound due to its potential health hazards. The available data, though limited and often in reference to its isomers, indicates potential for toxicity.
Hazards Summary:
-
Neurotoxin: It is classified as a neurotoxin that can cause acute solvent syndrome.[1]
-
Inhalation Toxicity: Inhalation studies in rats have shown it to cause ptosis (drooping of the upper eyelid), ataxia (loss of full control of bodily movements), and pulmonary emboli.[1] The lethal concentration (LCLo) in rats is reported as 3,500 ppm for a 6-hour exposure.[1]
General Handling Precautions:
Due to the lack of extensive specific safety data for this compound, it is prudent to handle it with the high degree of caution typically afforded to chlorinated hydrocarbons. This includes:
-
Working in a well-ventilated area, preferably within a chemical fume hood.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoiding inhalation of vapors and direct contact with skin and eyes.
Synthesis and Chemical Context
While not documented as a solvent, this compound and its isomers are relevant as intermediates in the synthesis of other chlorinated compounds. For instance, mixtures of trichloropropenes can be reacted with chlorine to form pentachloropropanes, which are precursors to tetrachloropropenes.
Below is a generalized workflow for the synthesis of 1,1,2,3-tetrachloropropene, which involves a trichloropropene mixture as an intermediate.
Application Notes and Protocols
As of the date of this document, a thorough review of scientific literature and chemical databases did not yield any specific application notes or experimental protocols detailing the use of this compound as a solvent in organic reactions. Researchers and professionals in drug development should consider this lack of documented use when evaluating potential solvent candidates. The information provided herein on its physical properties and safety should be used to inform any future investigations into its potential applications. Given its chlorinated nature, it may share some solvency properties with other chlorinated hydrocarbons, but its reactivity and stability under various reaction conditions would need to be empirically determined.
Conclusion
This compound is a compound for which there is a notable absence of literature regarding its application as a solvent in organic synthesis. The data available focuses on its physicochemical properties, toxicological profile, and its role as a potential intermediate in the production of other chlorinated compounds. This profile serves as a valuable starting point for any researcher considering the use of this chemical, highlighting the need for careful safety considerations and preliminary studies to determine its suitability for any specific application.
References
Application Notes and Protocols for High-Temperature Reactions of 1,1,2-Trichloropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2-Trichloropropene is a chlorinated alkene of interest in various chemical syntheses. Its behavior at high temperatures is of particular importance for understanding its decomposition pathways, potential for forming hazardous byproducts, and utility in the synthesis of other valuable compounds. High-temperature reactions, such as pyrolysis and dehydrochlorination, can lead to the formation of dichloropropynes, among other products. This document provides a detailed experimental setup and protocol for conducting high-temperature gas-phase reactions of this compound in a controlled laboratory setting. The primary focus is on the dehydrochlorination to produce 1,1-dichloro- and 1,3-dichloropropyne.
Safety Precautions
Warning: High-temperature reactions involving chlorinated hydrocarbons can produce toxic and corrosive gases, including hydrogen chloride (HCl) and other chlorinated organic compounds. All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and acid-gas-rated respirator cartridges, should be worn at all times. A quench system containing a basic solution (e.g., sodium bicarbonate) must be in place to neutralize acidic off-gases.
Experimental Setup
The experimental setup for the high-temperature gas-phase reaction of this compound is designed for precise temperature control, efficient reactant delivery, and safe collection of products. The core of the apparatus is a quartz tube reactor housed in a programmable tube furnace.
A typical setup includes:
-
Reactant Delivery System: A syringe pump is used to deliver liquid this compound at a controlled rate into a heated zone for vaporization. An inert carrier gas, such as nitrogen or argon, is supplied via a mass flow controller to transport the vaporized reactant through the reactor.
-
High-Temperature Reactor: A quartz tube with a specified length and diameter is placed inside a programmable tube furnace capable of reaching temperatures up to 1000°C. The temperature of the furnace should be monitored with a thermocouple placed in close proximity to the exterior of the quartz tube. For catalytic reactions, the tube can be packed with a suitable catalyst.
-
Product Collection System: The reactor outlet is connected to a series of cold traps (e.g., using a dry ice/acetone (B3395972) bath) to condense the reaction products.
-
Gas Quenching System: Non-condensable gases are passed through a bubbler containing a basic solution to neutralize acidic byproducts like HCl.
-
Analytical Instrumentation: The collected liquid products are analyzed offline using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components. The gaseous products can be analyzed using online Mass Spectrometry or Gas Chromatography.
Experimental Workflow Diagram
Caption: Experimental workflow for the high-temperature reaction of this compound.
Experimental Protocol
This protocol details the steps for a typical high-temperature dehydrochlorination of this compound.
4.1. Materials and Reagents
-
This compound (98% purity or higher)
-
Inert carrier gas (Nitrogen or Argon, high purity)
-
Sodium bicarbonate (for quenching solution)
-
Dry ice and acetone (for cold trap)
-
Anhydrous magnesium sulfate (B86663) (for drying product samples)
-
Internal standard for GC-MS analysis (e.g., dodecane)
4.2. Procedure
-
System Assembly and Leak Check: Assemble the reactor system as shown in the workflow diagram within a fume hood. Ensure all connections are secure and perform a leak check by pressurizing the system with the inert carrier gas.
-
Furnace Heating: Set the tube furnace to the desired reaction temperature (e.g., 500-800°C) and allow it to stabilize.
-
Carrier Gas Flow: Start the flow of the inert carrier gas at a predetermined rate (e.g., 20-100 mL/min) to purge the system.
-
Reactant Introduction: Fill a gas-tight syringe with this compound and place it in the syringe pump. Set the pump to deliver the reactant at a constant flow rate (e.g., 0.1-1.0 mL/hr) into the vaporizer.
-
Product Collection: Immerse the cold traps in a dry ice/acetone bath to condense the reaction products.
-
Reaction Monitoring: Allow the reaction to proceed for a set duration. Monitor the furnace temperature and gas flow rates throughout the experiment.
-
System Shutdown: After the desired reaction time, stop the syringe pump and continue the carrier gas flow for a period to purge the reactor of any remaining reactants and products. Turn off the furnace and allow it to cool to room temperature.
-
Sample Recovery and Analysis: Carefully remove the cold traps and allow them to warm to room temperature. Collect the condensed liquid, dry it over anhydrous magnesium sulfate, and weigh it to determine the total liquid product yield. Prepare a sample for GC-MS analysis by adding a known amount of an internal standard.
Data Presentation
Quantitative data from the experiments should be organized into tables for clear comparison of results under different reaction conditions.
Table 1: Reaction Conditions for High-Temperature Dehydrochlorination of this compound
| Parameter | Value | Unit |
| Reactor Temperature | 500 - 800 | °C |
| Carrier Gas Flow Rate | 50 | mL/min |
| Reactant Flow Rate | 0.5 | mL/hr |
| Residence Time | 10 - 30 | seconds |
| Reaction Duration | 2 | hours |
Table 2: Product Distribution from GC-MS Analysis (Hypothetical Data)
| Product | Retention Time (min) | Area % |
| 1,1-Dichloropropyne | 5.2 | 45 |
| 1,3-Dichloropropyne | 5.8 | 25 |
| Unreacted this compound | 7.1 | 15 |
| Other Chlorinated Hydrocarbons | various | 10 |
| Non-chlorinated Hydrocarbons | various | 5 |
Plausible Reaction Pathway
At high temperatures, the primary reaction of this compound is expected to be dehydrochlorination, involving the elimination of a molecule of hydrogen chloride. This can proceed through different pathways to yield isomeric dichloropropynes.
Dehydrochlorination Pathway Diagram
Caption: Plausible dehydrochlorination pathway of this compound at high temperatures.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,1,2-Trichloropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 1,1,2-trichloropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. For instance, in the dehydrochlorination of tetrachloropropanes, you might find unreacted starting materials, isomers such as 1,1,3-trichloropropene (B110787) and 2,3,3-trichloropropene, and higher boiling point byproducts formed from dimerization or other side reactions. If 1,2,3-trichloropropane (B165214) is used as a starting material, it may also be present in the crude product.[1][2]
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
-
Fractional distillation is effective for separating compounds with different boiling points, such as isomers and some starting materials.[3]
-
Preparative Gas Chromatography (Prep GC) offers high resolution for separating close-boiling isomers and achieving very high purity, especially for small-scale preparations.
-
Liquid-liquid extraction can be used to remove acidic or basic impurities, or water-soluble byproducts.
Q3: What is the boiling point of this compound and its common impurities?
A3: Having accurate boiling point data is crucial for effective separation by fractional distillation.
| Compound | Boiling Point (°C) |
| This compound | ~138-140 °C (estimated) |
| 1,1,3-Trichloropropene | 131.55 °C[4] |
| 1,2,3-Trichloropropane | 156.8 °C[2] |
| 1,1,2-Trichloropropane (B166545) | 133 °C[5] |
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the purity of this compound. It allows for the separation of volatile compounds and their identification based on their mass spectra.[1][6][7][8][9]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[3] Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on each theoretical plate. A slow, steady distillation rate is key to good separation.[3]
-
-
Possible Cause: Fluctuating heat source.
-
Solution: Use a stable heating source like a heating mantle with a controller or an oil bath to maintain a constant temperature.
-
Problem: Product is contaminated with higher boiling point impurities.
-
Possible Cause: "Bumping" of the liquid in the distillation flask.
-
Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
-
Possible Cause: Distillation carried out for too long at a high temperature.
-
Solution: Monitor the temperature at the collection head. Once the temperature begins to rise significantly after the main fraction has been collected, stop the distillation to prevent the collection of higher-boiling impurities.
-
Problem: No product is distilling over.
-
Possible Cause: The heating temperature is too low.
-
Solution: Gradually increase the temperature of the heating source until distillation begins. Be patient, as it can take time for the vapor to travel up the fractionating column.
-
-
Possible Cause: A leak in the distillation apparatus.
-
Solution: Check all joints and connections to ensure they are properly sealed. Use joint clips to secure connections.
-
Preparative Gas Chromatography (Prep GC)
Problem: Co-elution of isomers.
-
Possible Cause: The column stationary phase is not selective enough.
-
Solution: Select a column with a different stationary phase that offers better selectivity for chlorinated alkenes. A more polar column may provide better separation of isomers.
-
-
Possible Cause: The temperature program is not optimized.
-
Solution: Optimize the temperature program. A slower temperature ramp or an isothermal period at an optimal temperature can improve resolution.
-
Problem: Low recovery of the purified product.
-
Possible Cause: The sample is being lost in the collection system.
-
Solution: Ensure the collection trap is properly cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to efficiently condense the eluted compound.
-
-
Possible Cause: The sample is degrading on the column.
-
Solution: Lower the injector and column temperatures to the lowest possible values that still allow for good chromatography. Ensure the system is free of active sites that could promote degradation.
-
Liquid-Liquid Extraction
Problem: An emulsion has formed between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate.
-
Problem: Poor recovery of this compound in the organic layer.
-
Possible Cause: The incorrect solvent was used for extraction.
-
Solution: Use a water-immiscible organic solvent in which this compound is highly soluble, such as dichloromethane (B109758) or diethyl ether.
-
-
Possible Cause: An insufficient number of extractions were performed.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Generally, three extractions are more effective than one large extraction.[10]
-
Experimental Protocols
Fractional Distillation of Crude this compound
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and collection flask
-
Heating mantle with controller
-
Boiling chips or magnetic stirrer
-
Thermometer
Procedure:
-
Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Assemble the fractional distillation apparatus. Ensure all joints are secure.
-
Begin heating the flask gently.
-
Observe the vapor rising through the fractionating column.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 138-140 °C).
-
Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of the desired fraction.
-
Analyze the purity of the collected fraction by GC-MS.
Illustrative Data (Estimated):
| Parameter | Before Purification | After Fractional Distillation |
| Purity of this compound | 85% | 98% |
| Yield | - | 75% |
GC-MS Analysis for Purity Determination
Objective: To determine the purity of this compound and identify impurities.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-5ms or equivalent)
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 40-300 m/z
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the components. Purity can be determined by the relative peak areas.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for purity analysis of this compound by GC-MS.
Chemical Compatibility for Equipment
When performing purification of this compound, it is crucial to use equipment made from chemically resistant materials to avoid degradation of the equipment and contamination of the product.
| Material | Compatibility with Chlorinated Solvents | Notes |
| Borosilicate Glass | Excellent | Commonly used for distillation glassware.[5] |
| PTFE (Teflon®) | Excellent | Often used for stopcocks, joint sleeves, and tubing. |
| Viton® (FKM) | Good to Excellent | A fluoroelastomer with good resistance to a wide range of chemicals, including many chlorinated hydrocarbons.[11] |
| Kalrez® (FFKM) | Excellent | A perfluoroelastomer with exceptional chemical resistance, suitable for very aggressive chemical environments.[11][12][13][14][15] |
Disclaimer: This guide is intended for informational purposes only. Users should always consult specific chemical compatibility charts for their exact operating conditions (temperature, pressure, etc.) and perform their own tests to ensure material compatibility.
References
- 1. ysi.com [ysi.com]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purification [chem.rochester.edu]
- 4. 1,1,3-TRICHLOROPROPENE CAS#: 2567-14-8 [m.chemicalbook.com]
- 5. 1,1,2-trichloropropane [stenutz.eu]
- 6. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. waterboards.ca.gov [waterboards.ca.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Comparing and Contrasting the properties of Viton FKM and Kalrez FFKM - Mykin's Blog of Rubber and Seal Design [mykin.com]
- 12. parrinst.com [parrinst.com]
- 13. scribd.com [scribd.com]
- 14. dymseal.com [dymseal.com]
- 15. qnityelectronics.com [qnityelectronics.com]
Technical Support Center: Synthesis of 1,1,2-Trichloropropene
Welcome to the technical support center for the synthesis of 1,1,2-trichloropropene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental procedures and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through the dehydrochlorination of a tetrachloropropane precursor. The most direct precursor is 1,1,2,2-tetrachloropropane (B80383). The reaction involves the elimination of a molecule of hydrogen chloride (HCl) using a base or thermal methods. Another approach involves the dehalogenation of vicinal tetrahaloalkanes using reagents like zinc dust.
Q2: My overall yield is low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants and base/catalyst.
-
Side reactions: The formation of byproducts, such as other isomers of trichloropropene (e.g., 1,1,3- and 1,2,3-trichloropropene) or more highly chlorinated compounds, can significantly reduce the yield of the desired product.
-
Product degradation: The product may be unstable under the reaction conditions, leading to decomposition or polymerization.
-
Suboptimal workup and purification: Product loss during extraction, washing, and distillation steps can also contribute to a lower overall yield.
Q3: I am observing the formation of multiple isomers. How can I improve the selectivity for this compound?
A3: The formation of a mixture of isomers is a common challenge. To improve selectivity for the 1,1,2-isomer:
-
Choice of precursor: Starting with 1,1,2,2-tetrachloropropane is the most direct route to this compound.
-
Reaction conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the elimination reaction. For instance, a bulky base may favor the formation of the less sterically hindered alkene.
-
Catalyst: In some dehydrochlorination reactions, the use of a specific catalyst can improve selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | 1. Reaction temperature is too low.2. Insufficient amount of base.3. Short reaction time. | 1. Gradually increase the reaction temperature while monitoring for side product formation.2. Increase the molar ratio of the base to the starting material.3. Extend the reaction time and monitor the progress using GC or TLC. |
| Formation of Multiple Isomers | 1. Non-selective reaction conditions.2. Isomerization of the product under reaction conditions. | 1. Experiment with different bases (e.g., NaOH, KOH, t-BuOK) and solvents to optimize selectivity.2. Lower the reaction temperature to minimize isomerization.3. If applicable, consider using a phase-transfer catalyst to improve selectivity. |
| Polymerization/Product Degradation | 1. High reaction temperature.2. Presence of radical initiators or acidic impurities. | 1. Reduce the reaction temperature.2. Ensure all reactants and solvents are pure and free of contaminants.3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | 1. Close boiling points of isomers and byproducts. | 1. Use fractional distillation with a high-efficiency column for separation.2. Consider preparative gas chromatography for small-scale purification. |
Experimental Protocols
Protocol 1: Dehydrochlorination of 1,1,2,2-Tetrachloropropane
This protocol describes the synthesis of this compound by the dehydrochlorination of 1,1,2,2-tetrachloropropane using sodium hydroxide (B78521).
Materials:
-
1,1,2,2-Tetrachloropropane
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Anti-foam agent (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide in water.
-
Add 1,1,2,2-tetrachloropropane to the flask. A small amount of an anti-foam agent can be added.
-
Heat the mixture to approximately 95°C with vigorous stirring.
-
Maintain the reaction at this temperature for a set time, monitoring the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Quantitative Data on Reaction Conditions
The following table summarizes how different parameters can affect the dehydrochlorination of chlorinated alkanes, based on findings from related syntheses. These should be considered as starting points for optimization.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Temperature | 80°C - 130°C | Higher temperatures generally increase the reaction rate but may decrease selectivity by promoting side reactions and isomerization. | [1] |
| Base | Aqueous NaOH | Effective for dehydrochlorination, but reaction conditions need to be optimized to control isomer formation. | [2] |
| Catalyst | Lewis Acids (e.g., FeCl₃) | Can be used in dehydrochlorination and isomerization reactions, influencing the final product distribution. | [1] |
| Pressure | 50 - 760 mm Hg (Vacuum) | Performing the reaction under vacuum can help in removing the product as it is formed, which can prevent further reactions and improve yield. | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield in this compound synthesis.
References
Navigating the Purification of 1,1,2-Trichloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and removing common impurities from 1,1,2-Trichloropropene. This document offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the high purity of this critical reagent in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Based on typical synthesis routes, such as the dehydrochlorination of tetrachloropropanes, the most common impurities in this compound are its isomers. Due to similar physical properties, these isomers can be challenging to separate. Key isomeric impurities include:
- 1,1,3-Trichloropropene
- 1,2,3-Trichloropropene (cis and trans isomers)
- 3,3,3-Trichloropropene
- Unreacted tetrachloropropane starting materials.
Q2: Why is it crucial to remove these isomeric impurities?
A2: In research and pharmaceutical development, the precise structure of a molecule is critical to its reactivity and biological activity. Isomeric impurities can lead to unintended side reactions, inaccurate experimental results, and the formation of undesired byproducts in subsequent synthetic steps. For drug development, stringent purity requirements are in place to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: What is the most effective method for purifying this compound?
A3: Fractional distillation is the most effective and widely used technique for separating this compound from its isomeric impurities. This method takes advantage of the slight differences in the boiling points of the isomers to achieve a high degree of separation.
Q4: How can I verify the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method for assessing the purity of this compound. This technique allows for the separation of the different isomers and provides their mass spectra for unambiguous identification and quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency (too few theoretical plates). | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Ensure the column is well-insulated to maintain a proper temperature gradient. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is key. | |
| Fluctuating heat source. | - Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heating. | |
| Co-elution of peaks in GC-MS analysis. | Inappropriate GC column or temperature program. | - Use a capillary column with a stationary phase suitable for separating chlorinated hydrocarbons (e.g., a mid-polarity phase).- Optimize the oven temperature program with a slower ramp rate to improve resolution between closely boiling isomers. |
| Incorrect carrier gas flow rate. | - Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate for the specific column dimensions to achieve maximum separation efficiency. | |
| Product decomposition during distillation. | Excessive heating temperature or prolonged heating time. | - If the boiling point is high, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.- Ensure the distillation is not carried out for an unnecessarily long time. |
| Inaccurate quantification of impurities. | Non-linear detector response or improper calibration. | - Prepare a multi-point calibration curve for the primary compound and, if possible, for the major impurities using certified reference standards.- Ensure the concentration of the sample falls within the linear range of the detector. |
Data Presentation
The following table summarizes the boiling points of this compound and its common isomeric impurities, which is critical for planning the fractional distillation process. A hypothetical example of purification efficiency is also provided.
| Compound | Boiling Point (°C) | Purity Before Distillation (%) | Purity After Fractional Distillation (%) |
| 3,3,3-Trichloropropene | 110-111 | 2.5 | < 0.1 |
| This compound | 127-128 | 90.0 | > 99.5 |
| 1,1,3-Trichloropropene | 131.55[1][2] | 4.0 | < 0.2 |
| 1,2,3-Trichloropropene | 142[3] | 3.5 | < 0.2 |
Note: Purity data is representative and may vary depending on the initial reaction conditions and the efficiency of the distillation setup.
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from its lower and higher boiling point isomeric impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column [e.g., Vigreux], condenser, receiving flasks)
-
Heating mantle with a temperature controller
-
Boiling chips
-
Thermometer and adapter
-
Clamps and stands
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Ensure all glass joints are securely connected.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently.
-
Observe the condensation ring as it slowly rises up the fractionating column.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect the initial fraction (forerun), which will be enriched in the lower-boiling impurities (e.g., 3,3,3-Trichloropropene). The temperature should be below the boiling point of this compound.
-
As the temperature stabilizes at the boiling point of this compound (127-128 °C), change the receiving flask to collect the pure product.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly above the boiling point of the desired product, it indicates that higher-boiling impurities (e.g., 1,1,3- and 1,2,3-Trichloropropene) are beginning to distill. Stop the distillation at this point or collect this fraction in a separate flask.
-
-
Post-Distillation:
-
Allow the apparatus to cool down before disassembling.
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the components in a sample of this compound.
Instrumentation and Parameters (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar mid-polarity column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-200 amu
Methodology:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the data using the parameters listed above.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra to reference spectra of the expected compounds (this compound and its isomers).
-
Quantify the relative amounts of each component by integrating the peak areas. The percentage of each component can be calculated based on the area percent method, assuming similar response factors for the isomers. For higher accuracy, use a calibration curve with certified standards.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
Technical Support Center: Long-Term Storage of 1,1,2-Trichloropropene
Disclaimer: The following information is generalized for chlorinated hydrocarbons and may not be specific to 1,1,2-Trichloropropene. Researchers should conduct their own stability studies to determine the optimal storage conditions and stabilization methods for their specific application.
Frequently Asked Questions (FAQs)
Q1: Why is the stabilization of this compound important for long-term storage?
A1: Like many chlorinated hydrocarbons, this compound is susceptible to degradation over time, especially when exposed to heat, light, air (oxygen), and moisture. This degradation can lead to the formation of acidic byproducts, such as hydrogen chloride (HCl), and other undesirable compounds. These byproducts can compromise the purity of the substance, affect experimental outcomes, and potentially corrode storage containers. Stabilization is crucial to inhibit these degradation pathways and ensure the integrity of the material during long-term storage.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can induce the degradation of this compound are:
-
Oxidation: Reaction with atmospheric oxygen, often initiated by heat or light, can lead to the formation of various degradation products.
-
Hydrolysis: The presence of water can lead to the formation of acidic byproducts.
-
Light Exposure (Photodegradation): UV light can provide the energy to initiate degradation reactions.
-
Heat: Elevated temperatures accelerate the rate of all degradation reactions.
-
Contact with Metals: Certain metals can act as catalysts for decomposition.
Q3: What types of stabilizers are commonly used for chlorinated hydrocarbons?
A3: Stabilizers for chlorinated hydrocarbons can be broadly categorized into three types[1]:
-
Acid Acceptors: These compounds neutralize acidic byproducts like HCl that may form during decomposition. Common examples include amines (e.g., diisopropylamine, N-methylmorpholine) and epoxides (e.g., epichlorohydrin, butylene oxide).[2][3]
-
Antioxidants: These substances inhibit oxidation by scavenging free radicals. Phenolic compounds, such as thymol, are often used for this purpose.[2][4]
-
Metal Stabilizers/Deactivators: These agents form a protective layer on metal surfaces to prevent them from catalyzing degradation reactions.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of this compound (e.g., yellowing) | Oxidation or reaction with container material. | - Verify the integrity of the storage container's seal to prevent air ingress.- Transfer the product to an amber glass bottle to minimize light exposure.- Consider adding a suitable antioxidant after consulting relevant literature or performing small-scale stability tests. |
| Development of an acidic odor | Formation of hydrogen chloride (HCl) due to hydrolysis or thermal degradation. | - Test the pH of the material using a suitable method (e.g., with a wetted pH strip in the headspace).- If acidic, the material may be degrading. Consider adding a small amount of an acid acceptor like an amine or epoxide, but be aware this may affect its suitability for your application.- Store in a cool, dry, and dark place. |
| Presence of solid precipitates | Polymerization or formation of insoluble degradation products. | - Attempt to identify the precipitate if possible (e.g., through filtration and analysis).- This is a sign of significant degradation. The product may no longer be suitable for use.- Review storage conditions and consider if a stabilizer is needed for future batches. |
| Inconsistent experimental results | Degradation of the this compound leading to impurities. | - Re-analyze the purity of the stored material using a suitable analytical method (e.g., GC-MS).- If purity has decreased, consider purification (e.g., distillation) if feasible, or obtain a fresh batch.- Implement a routine quality control check for stored material. |
Data Presentation: Potential Stabilizers for Chlorinated Hydrocarbons
The following table summarizes potential stabilizers for chlorinated hydrocarbons, based on information for compounds like trichloroethylene (B50587) and perchloroethylene. The optimal concentration for this compound would need to be determined experimentally.
| Stabilizer Type | Example Compound | Function | Typical Concentration Range (for other chlorinated hydrocarbons) | Reference |
| Acid Acceptor | Diisopropylamine | Neutralizes HCl | 40 ppm | |
| Acid Acceptor | N-methylmorpholine | Neutralizes HCl | Not specified | [3][5] |
| Acid Acceptor / Antioxidant | Epichlorohydrin | Scavenges acids and may inhibit oxidation | 50 - 1000 ml/t | [2][4] |
| Antioxidant | Thymol | Scavenges free radicals | 0.01% | [2] |
| Synergistic Mixture | Diisopropylamine, alkyl-p-hydroxyanisole, and a lower alkylene oxide | Combined acid acceptance and antioxidant properties | Not specified | [6] |
| Synergistic Mixture | N-methyl pyrrole (B145914) and tetrahydrofuran | Enhanced stabilization | N-methyl pyrrole: 0.001-0.1%Tetrahydrofuran: 0.01-1.0% | [7] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol is a general guideline for conducting an accelerated stability study to evaluate the long-term stability of this compound with and without stabilizers. It is based on principles from ICH guidelines for stability testing.[1][8]
Objective: To assess the chemical stability of this compound under stressed conditions to predict its shelf-life and to evaluate the effectiveness of potential stabilizers.
Materials:
-
This compound
-
Candidate stabilizers (e.g., diisopropylamine, thymol, epichlorohydrin)
-
Amber glass vials with PTFE-lined caps
-
Temperature and humidity controlled stability chamber
-
Gas Chromatograph with a suitable detector (e.g., ECD or MS)
-
Analytical balance
-
pH indicator strips or pH meter
Procedure:
-
Sample Preparation:
-
Prepare several samples of this compound in amber glass vials.
-
For testing stabilizers, prepare separate batches of this compound containing different concentrations of the selected stabilizers. It is advisable to test a range of concentrations.
-
Include a control sample of unstabilized this compound.
-
Fill the vials leaving minimal headspace and seal them tightly.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.
-
Store a parallel set of samples at long-term storage conditions, for example, 25°C ± 2°C and 60% RH ± 5% RH, or refrigerated at 2-8°C.
-
-
Testing Frequency:
-
For the accelerated study, test the samples at initial (time 0), 1, 3, and 6 months.
-
For the long-term study, test the samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.
-
-
Analytical Testing:
-
At each time point, analyze the samples for the following:
-
Appearance: Visual inspection for color change, clarity, and precipitate formation.
-
Purity Assay: Use a validated GC method to determine the concentration of this compound.
-
Degradation Products: Use GC-MS to identify and quantify any degradation products.
-
Acidity: Carefully open the vial in a fume hood and test the headspace with a wetted pH strip or by a suitable titrimetric method to detect the presence of acidic vapors.
-
-
-
Data Evaluation:
-
Compare the results of the stabilized samples to the control sample at each time point.
-
A significant change may be defined as a noticeable change in appearance, a significant decrease in purity, the formation of a specified level of a degradation product, or a failure to meet pH acceptance criteria.
-
Plot the purity of this compound versus time for each storage condition and stabilizer concentration to determine the degradation rate.
-
Protocol 2: Analytical Method for Purity Assessment by Gas Chromatography (GC)
This is a general GC method that can be adapted for the analysis of this compound.
Instrument: Gas Chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
Column: A capillary column suitable for the analysis of chlorinated hydrocarbons, for example, a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
Injector:
-
Temperature: 250°C
-
Injection mode: Split (e.g., 50:1 split ratio)
-
Injection volume: 1 µL
Detector:
-
ECD Temperature: 300°C
-
MS: Scan range 35-350 amu.
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane) at known concentrations.
-
Sample Preparation: Dilute the stored this compound sample in the same solvent to a concentration that falls within the calibration range.
-
Analysis: Inject the standards and the sample into the GC.
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
References
- 1. Stabilizing Halogenated Solvents Thwarts Undesirable Reactions [p2infohouse.org]
- 2. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 3. US3838058A - Stabilization of perchloroethylene - Google Patents [patents.google.com]
- 4. CN102850179A - Stabilizer for trichloroethylene - Google Patents [patents.google.com]
- 5. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 6. US2981760A - Method of stabilizing trichloroethylene and stabilizing composition therefor - Google Patents [patents.google.com]
- 7. US3040108A - Stabilization of perchloroethylene - Google Patents [patents.google.com]
- 8. US5133899A - Stabilizer composition for chlorine-containing polymers and process for preparation thereof - Google Patents [patents.google.com]
Troubleshooting guide for 1,1,2-Trichloropropene reaction failures
This guide provides troubleshooting assistance for the synthesis of 1,1,2-trichloropropene, focusing on the common challenges encountered during the dehydrochlorination of 1,1,2,2-tetrachloropropane (B80383).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a standard protocol for the synthesis of this compound via dehydrochlorination?
A common and effective method for synthesizing this compound is the base-mediated dehydrochlorination of 1,1,2,2-tetrachloropropane.
Experimental Protocol: Dehydrochlorination of 1,1,2,2-Tetrachloropropane
-
Reactants:
-
1,1,2,2-Tetrachloropropane
-
Sodium hydroxide (B78521) (NaOH), aqueous solution (e.g., 20% w/v)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional but recommended for improved reaction rates.
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, charge the 1,1,2,2-tetrachloropropane and the phase-transfer catalyst (if used).
-
Heat the mixture to approximately 90-100°C with vigorous stirring.
-
Slowly add the aqueous sodium hydroxide solution from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Wash the organic layer with water and then with a brine solution to remove any remaining base and dissolved salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation to separate it from any remaining starting material and byproducts.
-
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the dehydrochlorination of 1,1,2,2-tetrachloropropane can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by GC and continue until the starting material is consumed. - Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C), but be aware of potential side reactions. - Use a Phase-Transfer Catalyst: If not already in use, adding a phase-transfer catalyst can significantly improve the reaction rate between the organic substrate and the aqueous base. |
| Suboptimal Base Concentration | - Adjust Base Concentration: The concentration of the sodium hydroxide solution can influence the reaction rate. Experiment with slightly higher or lower concentrations to find the optimal condition for your setup. |
| Insufficient Mixing | - Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, which is crucial for the reaction to proceed efficiently. |
| Product Loss During Workup | - Careful Phase Separation: Ensure a clean separation of the organic and aqueous layers in the separatory funnel to avoid loss of product. - Thorough Extraction: After the initial separation, consider back-extracting the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. |
Q3: I've identified impurities in my final product. What are the likely side products and how can I minimize their formation?
The primary impurities in this reaction are typically isomers of the desired product and potentially products of further dehydrochlorination.
-
Isomer Formation: The dehydrochlorination of 1,1,2,2-tetrachloropropane can potentially lead to the formation of other trichloropropene isomers, such as 1,2,3-trichloropropene, through rearrangement or elimination at different positions. The formation of these isomers is influenced by the reaction conditions.
-
Over-dehydrochlorination: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times with excess strong base), a second dehydrochlorination can occur, leading to the formation of dichloropropyne isomers.
| Potential Impurity | Formation Pathway | Mitigation Strategy |
| Trichloropropene Isomers | E2 elimination at different carbon positions or subsequent isomerization. | - Optimize Temperature: Lowering the reaction temperature may favor the formation of the desired kinetic product. - Control Base Addition: Slow and controlled addition of the base can help to minimize localized high concentrations that might promote side reactions. |
| Dichloropropyne | A second dehydrochlorination of the trichloropropene product. | - Stoichiometric Amount of Base: Use a carefully measured amount of base, avoiding a large excess. - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product. |
Purification of this compound
Fractional distillation is the most common method for purifying this compound from non-isomeric byproducts and unreacted starting material. However, separating isomers with very similar boiling points can be challenging. In such cases, preparative gas chromatography or other advanced chromatographic techniques may be necessary for achieving high purity.
Process Diagrams
Caption: Troubleshooting workflow for synthesis failures.
Caption: Potential reaction pathways and side products.
Technical Support Center: Optimizing Reaction Conditions for 1,1,2-Trichloropropene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,1,2-trichloropropene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer
The polymerization of this compound is not widely documented in publicly available literature. Therefore, the experimental protocols, quantitative data, and troubleshooting advice provided below are based on general principles of polymer chemistry, particularly the free-radical polymerization of halogenated alkenes. These should be considered as starting points and may require significant optimization for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for polymerizing this compound?
A1: Due to the presence of electron-withdrawing chlorine atoms, free-radical polymerization is generally the most approachable method for initiating the polymerization of this compound. Cationic polymerization is likely to be challenging as the chlorine atoms would destabilize a carbocationic propagating center.[1][2] Anionic polymerization may also be complex due to potential side reactions involving the chloro substituents.[3][4]
Q2: How can I purify the this compound monomer before polymerization?
A2: Monomer purity is crucial for successful polymerization. Commercial this compound may contain inhibitors (to prevent spontaneous polymerization during storage) and other impurities. A common purification method involves washing the monomer with an aqueous solution of a weak base (e.g., 5% sodium hydroxide) to remove acidic inhibitors, followed by washing with distilled water to remove the base. The monomer should then be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and distilled under reduced pressure. Store the purified monomer at a low temperature in the dark under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are some common initiators for the free-radical polymerization of this compound?
A3: Common thermal initiators for free-radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator will depend on the desired reaction temperature, as they have different decomposition rates at various temperatures.
Q4: How do I choose an appropriate solvent for the polymerization?
A4: The solvent should be inert under the reaction conditions and should be able to dissolve the monomer and the resulting polymer. Chlorinated solvents such as chlorobenzene (B131634) or dichlorobenzene could be suitable choices. It is essential to use anhydrous and peroxide-free solvents to avoid unwanted side reactions and ensure reproducibility.
Q5: How can I characterize the resulting poly(this compound)?
A5: The resulting polymer can be characterized by a variety of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.[5][6][7]
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and glass transition temperature of the polymer, respectively.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no polymer yield | 1. Impure monomer: Inhibitors or other impurities are terminating the polymerization. 2. Oxygen inhibition: Dissolved oxygen in the reaction mixture is scavenging free radicals. 3. Incorrect initiator concentration or temperature: The initiator is not decomposing at a sufficient rate to initiate polymerization. 4. Inactive initiator: The initiator may have degraded during storage. | 1. Purify the monomer: Follow the recommended purification protocol. 2. Deoxygenate the reaction mixture: Purge the monomer and solvent with an inert gas (nitrogen or argon) before adding the initiator. 3. Optimize initiator/temperature: Increase the initiator concentration or the reaction temperature according to the initiator's half-life data. 4. Use fresh initiator: Store initiators under recommended conditions and use a fresh batch. |
| Low molecular weight polymer | 1. High initiator concentration: A higher concentration of initiator leads to more polymer chains being initiated, resulting in shorter chains. 2. Chain transfer reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing chain and start a new one. 3. High reaction temperature: Higher temperatures can increase the rate of termination and chain transfer reactions. | 1. Reduce initiator concentration: Decrease the amount of initiator used. 2. Choose a different solvent: Select a solvent with a lower chain transfer constant. Ensure all reagents are pure. 3. Lower the reaction temperature: Use a lower temperature and a corresponding initiator that is active at that temperature. |
| Broad molecular weight distribution (High PDI) | 1. Chain transfer reactions: Significant chain transfer leads to a wider range of polymer chain lengths. 2. High monomer conversion: At high conversions, changes in monomer and initiator concentration can lead to a broader distribution. 3. Temperature fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination. | 1. Minimize chain transfer: Use a solvent with a low chain transfer constant and highly purified monomer. 2. Limit monomer conversion: Stop the reaction at a lower conversion (e.g., < 50-60%). 3. Ensure stable temperature control: Use a reliable and well-calibrated heating system. |
| Insoluble polymer (cross-linking) | 1. High reaction temperature: High temperatures can promote side reactions that lead to cross-linking. 2. High monomer conversion: At high conversions, the probability of chain transfer to the polymer increases, which can lead to branching and cross-linking. | 1. Lower the reaction temperature. 2. Stop the reaction at a lower monomer conversion. |
Experimental Protocols
Example Protocol: Free-Radical Polymerization of this compound
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Chlorobenzene (anhydrous)
-
Methanol (for precipitation)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina (B75360) to remove inhibitor, followed by distillation under reduced pressure. Dry chlorobenzene over calcium hydride and distill under an inert atmosphere.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask under vacuum while heating and then cool under a stream of inert gas.
-
Deoxygenation: Add the desired amounts of purified this compound and anhydrous chlorobenzene to the Schlenk flask. Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Initiation: Under a positive pressure of inert gas, add the calculated amount of AIBN to the reaction mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data Tables (Illustrative Examples)
Table 1: Effect of Initiator Concentration on Polymer Properties
| [AIBN] (mol/L) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 0.01 | 24 | 65 | 35,000 | 2.1 |
| 0.02 | 24 | 75 | 22,000 | 1.9 |
| 0.05 | 24 | 85 | 12,000 | 1.8 |
Conditions: [this compound] = 2.0 M in chlorobenzene, Temperature = 60 °C.
Table 2: Effect of Reaction Temperature on Polymer Properties
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 50 | 24 | 45 | 42,000 | 2.3 |
| 60 | 24 | 75 | 22,000 | 1.9 |
| 70 | 24 | 90 | 15,000 | 1.7 |
Conditions: [this compound] = 2.0 M in chlorobenzene, [AIBN] = 0.02 mol/L.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting logic for low or no polymer yield.
References
- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. box2073.temp.domains [box2073.temp.domains]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Resolving peak tailing issues in HPLC analysis of 1,1,2-Trichloropropene
Technical Support Center: HPLC Analysis of 1,1,2-Trichloropropene
This guide provides troubleshooting assistance for resolving common issues, specifically peak tailing, encountered during the HPLC analysis of this compound. The information is tailored for researchers, scientists, and professionals in analytical and drug development fields.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a "tail".[1][2] This distortion can compromise resolution, affect accurate peak integration, and lead to unreliable quantification.[1][3] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Many methods require a tailing factor below a specified limit, often around 1.5 to 2.0.[4]
Q2: What are the primary causes of peak tailing for a compound like this compound?
Peak tailing is generally caused by more than one retention mechanism occurring during the separation.[3][4] For a neutral or slightly polar compound like this compound, causes can be categorized as either chemical or physical.
-
Chemical Causes: These are related to unwanted interactions between the analyte and the stationary phase. The most frequent cause is the interaction with active sites, such as residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][3][4] Although this effect is most pronounced for basic compounds, analytes with polar functional groups can also experience secondary retention through hydrogen bonding with silanols.
-
Physical Causes: These issues are related to the HPLC system's hardware and fluidics. Common physical causes include a poorly packed column, the formation of a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in the tubing and fittings.[3][5][6][7][8]
Q3: How can I determine if the peak tailing is a chemical or physical problem?
A key diagnostic step is to observe the chromatogram as a whole.
-
If all peaks in the chromatogram exhibit tailing, the cause is likely a physical problem .[8] This suggests an issue that affects the entire flow path, such as a column void or dead volume in the system.[8][9]
-
If only specific peaks are tailing while others remain symmetrical, the cause is likely a chemical problem .[8] This indicates a specific, unwanted interaction between that analyte and the stationary phase, such as with residual silanols.[10]
Q4: I've observed peak tailing for this compound. What are the first troubleshooting steps?
Start with the simplest and least invasive checks:
-
Check for Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were experiencing column overload.[3][7]
-
Inspect the System: Ensure all fittings are secure and that the correct tubing (narrow internal diameter) is used to minimize dead volume.[5]
-
Use a Guard Column: If you are not already using one, a guard column can protect the analytical column from contamination that may cause peak shape issues.[4][6] If you are using one, replace it to see if the problem resolves.[11]
-
Column Wash: If contamination is suspected, flush the column with a strong solvent.[4][11] (See Experimental Protocol 1).
Q5: How can I optimize my mobile phase to reduce peak tailing?
While this compound is not a basic compound, mobile phase optimization can still improve peak shape.
-
Use a Buffer: A buffer can help maintain a stable pH and increase the ionic strength of the mobile phase, which can mask residual silanol interactions.[3][12]
-
Adjust pH: For basic analytes, operating at a low pH (≤3) protonates silanol groups, minimizing interactions.[1][4][12] While less critical for neutral compounds, ensuring a consistent and appropriate pH can improve reproducibility.
-
Mobile Phase Additives: Historically, competing bases like triethylamine (B128534) (TEA) were added to the mobile phase to block active silanol sites.[1][12] However, this is less common with modern, high-purity, end-capped columns.[12]
Q6: What role does the HPLC column play, and how do I choose the right one?
The column is a critical factor in preventing peak tailing.
-
Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silyl (B83357) group (like trimethylsilyl) to render them inert.[4][12] This is the most effective way to prevent secondary silanol interactions.[3]
-
Select Modern Silica (B1680970): Use columns packed with high-purity Type B silica, which has significantly fewer and less acidic silanol groups compared to older Type A silica.[1] Hybrid silica columns also offer improved pH stability and reduced silanol activity.[1]
-
Check for Column Deterioration: Columns degrade over time. If you suspect column aging or bed deformation, the quickest way to confirm is by substituting it with a new, identical column.[3][4]
Q7: Can my sample preparation affect peak shape?
Yes, the way a sample is prepared can directly impact peak shape.
-
Sample Solvent: The sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[7] Injecting a sample in a much stronger solvent can cause peak distortion, including splitting and broadening.[9][13]
-
Sample Clean-up: If analyzing this compound in a complex matrix, contaminants can accumulate on the column and cause peak tailing.[3] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can remove these interferences.[3][4]
Troubleshooting Guides and Protocols
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Mechanism of Secondary Silanol Interaction
Understanding the underlying chemical cause can help in selecting the right column and mobile phase.
Caption: Diagram of secondary interaction between an analyte and a residual silanol group.
Data Presentation
Table 1: Summary of Mobile Phase Modifications to Reduce Peak Tailing
| Parameter | Recommended Setting | Rationale | Potential Issues & Considerations |
| Mobile Phase pH | pH ≤ 3.0 | Protonates silanol groups, minimizing their ability to interact with basic analytes.[1][4][12] | For neutral compounds like this compound, the effect is less pronounced. Low pH can cause silica dissolution; always use a column specifically designed for low-pH stability.[4] |
| Buffer Type | Phosphate (B84403), Acetate | Maintains a stable pH throughout the analysis, improving peak symmetry and reproducibility.[3][5] | Phosphate buffers can precipitate in high concentrations of acetonitrile (B52724).[12] Acetate buffers are volatile and more suitable for LC-MS applications. |
| Buffer Concentration | 10 mM - 50 mM | Higher ionic strength can help mask residual silanol activity.[3][12] | For LC-MS, keep buffer concentration below 10 mM to avoid ion suppression.[12] High concentrations can lead to precipitation.[12] |
| Mobile Phase Additives | Triethylamine (TEA) or other competing bases (approx. 20-25 mM) | The additive, a strong base, preferentially interacts with active silanol sites, preventing the analyte from doing so.[1][12] | Generally unnecessary with modern, high-quality end-capped columns.[12] Can suppress MS signal and may require a dedicated column. |
Experimental Protocols
Protocol 1: General Purpose Column Flushing for Reversed-Phase Columns
This protocol is intended to remove contaminants that may have accumulated on the column, causing performance issues like peak tailing and high backpressure. Always consult the column manufacturer's specific instructions first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.
-
Initial Wash: Flush the column with your mobile phase, but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water). Run for 10-15 column volumes.
-
Organic Wash: Flush the column with 100% Acetonitrile or Methanol for at least 20 column volumes. This will remove strongly retained non-polar compounds.
-
Intermediate Wash (Optional): For highly tenacious contaminants, a stronger, non-traditional solvent might be needed. Isopropanol is a good intermediate choice. Flush with 100% Isopropanol for 20 column volumes.
-
Re-equilibration: Before returning to your analytical method, gradually re-introduce your mobile phase.
-
Flush with the organic component of your mobile phase (e.g., 100% Acetonitrile).
-
Gradually step down to the mobile phase composition (e.g., 50:50 Acetonitrile:Water).
-
Finally, introduce the buffered mobile phase and equilibrate for at least 20-30 column volumes or until the baseline is stable.
-
-
Performance Check: Reconnect the column to the detector and inject a standard to evaluate if peak shape has improved.
Protocol 2: Mobile Phase Preparation to Minimize Silanol Interactions
This protocol details the preparation of a buffered mobile phase, a common strategy to improve the peak shape of polar or ionizable compounds.
-
Select Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For general use at low pH, a formic acid or phosphate buffer is common.
-
Prepare Aqueous Phase:
-
Use high-purity, HPLC-grade water.
-
Weigh and dissolve the buffer salt to achieve the target concentration (e.g., for a 20 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate).
-
Carefully adjust the pH of the aqueous solution using a concentrated acid or base (e.g., phosphoric acid or potassium hydroxide). Ensure the pH is stable before proceeding.
-
-
Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column frit.
-
Mix Mobile Phase:
-
Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., HPLC-grade acetonitrile or methanol) into a clean mobile phase reservoir.
-
Important: Always add the organic solvent to the aqueous buffer. If you are near the limit of buffer solubility, premixing can cause the buffer to precipitate.
-
-
Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.
-
System Equilibration: Before running samples, flush the HPLC system and column thoroughly with the new mobile phase until the backpressure and detector baseline are stable.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. uhplcs.com [uhplcs.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. silicycle.com [silicycle.com]
Challenges in the scale-up of 1,1,2-Trichloropropene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-trichloropropene. The information addresses common challenges encountered during the scale-up of this process, from laboratory to pilot plant production.
Troubleshooting Guide
This guide is designed to help users diagnose and resolve common issues encountered during the synthesis of this compound, which is typically prepared by the dehydrochlorination of 1,1,2,3-tetrachloropropane (B103044).
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range (typically 80-120°C for base-catalyzed dehydrochlorination). Low temperatures can lead to slow and incomplete reactions. - Check Base Stoichiometry: An insufficient amount of base (e.g., sodium hydroxide) will result in incomplete dehydrochlorination. Ensure at least a stoichiometric amount of base is used, and consider a slight excess to drive the reaction to completion. - Monitor Reaction Time: The reaction may require more time to reach completion, especially at a larger scale. Monitor the reaction progress using techniques like GC-MS. |
| Side Reactions/Byproduct Formation | - Control Temperature: Overheating can promote the formation of unwanted isomers and polymeric byproducts. Implement precise temperature control, especially during the addition of reagents. - Optimize Base Addition: Slow and controlled addition of the base can help to minimize localized high concentrations that may lead to side reactions. - Inert Atmosphere: The presence of oxygen can sometimes lead to oxidative side products. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. |
| Product Loss During Workup | - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary. - Minimize Distillation Losses: this compound is a volatile compound. Use an efficient condenser and control the distillation temperature and pressure to prevent product loss. |
Issue 2: Formation of Isomeric Impurities (e.g., 1,1,3-Trichloropropene (B110787), 2,3,3-Trichloropropene)
| Potential Cause | Troubleshooting Steps |
| Non-selective Reaction Conditions | - Choice of Base: The type and concentration of the base can influence the regioselectivity of the dehydrochlorination. Experiment with different bases (e.g., NaOH, KOH, or organic bases) and concentrations to optimize for the desired isomer. - Solvent Effects: The polarity of the solvent can affect the reaction pathway. Consider screening different solvents to improve selectivity. |
| Isomerization of the Product | - Control Temperature and pH: High temperatures and acidic or basic conditions can promote the isomerization of the desired product. Neutralize the reaction mixture promptly after completion and maintain moderate temperatures during workup and purification. - Catalyst Effects: If a catalyst is used, it may also catalyze isomerization. Ensure the catalyst is selective for the desired reaction. |
Issue 3: Poor Phase Separation During Workup
| Potential Cause | Troubleshooting Steps |
| Emulsion Formation | - Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve emulsions. - Centrifugation: For smaller scales, centrifugation can be an effective method to separate the layers. |
| High Concentration of Salts | - Dilution: Diluting the reaction mixture with water before extraction can help to dissolve precipitated salts and improve phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common laboratory and industrial synthesis involves the dehydrochlorination of a tetrachloropropane precursor, typically 1,1,2,3-tetrachloropropane. This is usually achieved by reacting the tetrachloropropane with a base, such as sodium hydroxide (B78521).
Q2: What are the major byproducts to expect in the synthesis of this compound?
A2: Common byproducts include other isomers of trichloropropene, such as 1,1,3-trichloropropene and 2,3,3-trichloropropene. Additionally, unreacted starting material and heavier chlorinated compounds from side reactions may be present.
Q3: How can I effectively purify this compound from its isomers?
A3: Fractional distillation is the most common method for purifying this compound from its isomers due to their different boiling points. A distillation column with a sufficient number of theoretical plates is necessary for good separation.
Q4: What are the key safety precautions to take during the synthesis of this compound?
A4: this compound and its precursors are chlorinated hydrocarbons and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. The byproduct, hydrogen chloride (HCl), is corrosive and should be properly neutralized or scrubbed.
Q5: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?
A5: The main challenges in scaling up include:
-
Heat Management: The exothermic nature of the chlorination and dehydrochlorination reactions requires efficient heat removal to maintain control and prevent byproduct formation.
-
Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous (e.g., liquid-liquid or gas-liquid) systems, becomes more difficult in larger reactors.
-
Purification: Separating large quantities of isomeric products via distillation can be energy-intensive and require specialized equipment.
-
Materials of Construction: The corrosive nature of the reactants and byproducts (like HCl) necessitates the use of corrosion-resistant materials for the reactor and downstream equipment.
Data Presentation
Table 1: Typical Reaction Conditions for Dehydrochlorination of 1,1,2,3-Tetrachloropropane
| Parameter | Value | Reference |
| Starting Material | 1,1,2,3-Tetrachloropropane | [1] |
| Base | Sodium Hydroxide (aqueous solution) | [1] |
| Temperature | 95 °C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Product Distribution (Example) | 1,1,3-trichloropropene: 22%, 1,2,3-trichloropropene: 67%, 2,3,3-trichloropropene: 9% | [1] |
Note: The product distribution can vary significantly based on the precise reaction conditions and the starting material used. The example provided is for a mixture of trichloropropenes. Further isomerization or different starting materials would be needed to favor this compound.
Experimental Protocols
Key Experiment: Dehydrochlorination of 1,1,2,3-Tetrachloropropane
This protocol is adapted from a procedure for the dehydrochlorination of a tetrachloropropane.[1]
Materials:
-
1,1,2,3-Tetrachloropropane
-
Sodium hydroxide
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge a round-bottom flask with 1,1,2,3-tetrachloropropane.
-
Prepare an aqueous solution of sodium hydroxide.
-
Heat the 1,1,2,3-tetrachloropropane to the desired reaction temperature (e.g., 95°C) with stirring.[1]
-
Slowly add the sodium hydroxide solution to the flask via the addition funnel over a period of time (e.g., 2.5 hours).[1]
-
After the addition is complete, continue to stir the mixture at the reaction temperature for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate the this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield.
References
Technical Support Center: Decontamination of 1,1,2-Trichloropropene Spills
This guide provides detailed procedures and information for researchers, scientists, and drug development professionals on safely handling and decontaminating spills of 1,1,2-Trichloropropene.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the decontamination of a this compound spill.
| Question | Answer |
| What are the immediate first steps after a this compound spill? | 1. Evacuate and Alert: Immediately evacuate the spill area and alert all personnel in the vicinity. 2. Isolate the Area: Restrict access to the spill area. Close doors to the contaminated room. 3. Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid general room ventilation that could spread vapors. 4. Personal Protective Equipment (PPE): Do not re-enter the area without the appropriate PPE. |
| What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill? | A comprehensive PPE ensemble is critical. This includes: • Respirator: A full-facepiece respirator with organic vapor cartridges is recommended. For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary. • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Viton® or laminate). Double gloving is recommended. • Eye Protection: Chemical splash goggles and a face shield are mandatory. • Protective Clothing: A chemically resistant suit or apron over a lab coat. • Footwear: Chemical-resistant boots with steel toes. |
| The spill is small. Can I neutralize it with a chemical agent? | Direct chemical neutralization of this compound with strong oxidizing or reducing agents is not recommended for initial spill cleanup in a laboratory setting. Such reactions can be vigorous and may produce hazardous byproducts. The primary approach is absorption and physical removal, followed by surface decontamination. |
| What should I use to absorb the spilled this compound? | Use an inert absorbent material such as vermiculite, clay absorbent, or sand. Do not use combustible materials like paper towels or sawdust, as this can create a fire hazard. |
| How do I decontaminate surfaces after the bulk of the spill has been absorbed? | For the related compound 1,2,3-Trichloropropane (B165214), a common procedure is to wash the affected area with 60-70% ethanol (B145695) followed by a thorough washing with soap and water. This procedure is a reasonable starting point for this compound, but its efficacy should be confirmed. For persistent contamination, a stronger solvent that is compatible with the surface material may be necessary, followed by the ethanol and soap and water wash. |
| What are the potential hazards of the decontamination process itself? | • Inhalation Hazard: this compound is volatile, and its vapors are harmful.[1] Ensure adequate ventilation and proper respiratory protection. • Skin and Eye Contact: The chemical can cause irritation.[2] Avoid all direct contact. • Reaction Hazards: Although direct neutralization is not the primary method, be aware that this compound may react with strong caustics and oxidizing agents. |
| How do I dispose of the contaminated materials? | All contaminated materials, including absorbents, used PPE, and cleaning materials, must be collected in a sealed, properly labeled, and puncture-resistant container. This waste is considered hazardous and must be disposed of according to your institution's and local environmental regulations. Do not mix with other waste streams. |
| What should I do if I am exposed to this compound? | • Inhalation: Move to fresh air immediately. Seek medical attention. • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. • Ingestion: Do not induce vomiting. Seek immediate medical attention. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for risk assessment and planning decontamination procedures.
| Property | Value | Compound | Source |
| Molecular Formula | C₃H₃Cl₃ | This compound | [1] |
| Molecular Weight | 145.41 g/mol | This compound | [1] |
| Vapor Pressure | 39.1 mmHg (at 25 °C) | This compound | [1] |
| Water Solubility | Low (estimated) | This compound | |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform | 1,1,2-Trichloropropane | [1] |
| Flash Point | 160 °F (71 °C) | 1,2,3-Trichloropropane | [3] |
| Lower Explosive Limit (LEL) | 3.2% | 1,2,3-Trichloropropane | |
| Upper Explosive Limit (UEL) | 12.6% | 1,2,3-Trichloropropane |
Experimental Protocols
The following are detailed methodologies for the decontamination of a this compound spill.
Protocol 1: Small Spill Decontamination (less than 100 mL)
1. Preparation and PPE:
- Ensure the spill area is isolated and ventilated (fume hood).
- Don the appropriate PPE as outlined in the FAQ section.
2. Spill Containment and Absorption:
- If the spill is spreading, create a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand).
- Gently cover the spill with the absorbent material, working from the outside in to minimize vapor generation.
- Allow the absorbent to completely soak up the liquid.
3. Collection of Contaminated Material:
- Using non-sparking scoops or other suitable tools, carefully collect the saturated absorbent material.
- Place the material into a designated, labeled, and sealable hazardous waste container.
4. Surface Decontamination:
- Wipe the spill area with cloths dampened with 60-70% ethanol.
- Follow with a thorough wash of the area with a laboratory detergent and water.
- Rinse the area with clean water.
- Dry the surface completely.
- Place all cleaning materials into the hazardous waste container.
5. Final Steps:
- Wipe down all equipment used for the cleanup with ethanol and then soap and water.
- Carefully remove and dispose of all PPE in the hazardous waste container.
- Wash hands and any exposed skin thoroughly.
- Notify the appropriate safety personnel that the cleanup is complete.
Protocol 2: Large Spill Decontamination (greater than 100 mL)
1. Immediate Response:
- Evacuate the area immediately.
- Alert your institution's emergency response team and/or the local fire department. Do not attempt to clean up a large spill on your own.
- Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
2. Decontamination by Trained Professionals:
- The emergency response team will use specialized equipment and procedures to manage the spill. This may include:
- Use of self-contained breathing apparatus (SCBA).
- Application of foam to suppress vapors.
- Use of specialized absorbents and neutralization agents, if deemed appropriate after a risk assessment.
- Air monitoring to ensure the area is safe for re-entry.
Visualizations
Decontamination Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Decontamination.
References
- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00557A [pubs.rsc.org]
- 3. The half life for the first order reaction involving hydrolysis of 1,2,3 .. [askfilo.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1,1,2-Trichloropropene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-trichloropropene. It is designed to address specific issues that may arise during the interpretation of complex NMR spectra from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Due to the limited availability of experimental spectra for this compound, predicted values are provided below as a reference. Actual chemical shifts can vary depending on the solvent and other components in the reaction mixture.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~2.2 - 2.5 | Singlet | Methyl protons (CH₃). The electronegative chlorine atoms on the double bond cause a downfield shift compared to a typical allylic methyl group. |
| ¹³C | ~20 - 25 | Quartet | Methyl carbon (CH₃). |
| ¹³C | ~125 - 130 | Singlet | Quaternary vinylic carbon (-C(Cl)=). |
| ¹³C | ~130 - 135 | Singlet | Quaternary vinylic carbon (=C(Cl)₂). |
Q2: My ¹H NMR spectrum shows a singlet around 2.3 ppm, but the integration is off, and there are other unexpected peaks. What could be the cause?
A2: This is a common issue when analyzing reaction mixtures. Several factors could contribute to this observation:
-
Presence of Starting Material: If the reaction has not gone to completion, the singlet from the methyl protons of this compound will be present alongside signals from your product(s).
-
Formation of Side Products: Reactions involving this compound can potentially lead to side products through various pathways like addition, substitution, or elimination reactions. Each of these will have a unique set of NMR signals.
-
Solvent Impurities: Residual non-deuterated solvent or impurities in your NMR solvent can introduce extraneous peaks. For instance, the residual proton signal for CDCl₃ appears at 7.26 ppm.
-
Reagent Peaks: Unreacted reagents or byproducts from reagents can also appear in the spectrum.
To troubleshoot, it is recommended to run a ¹H NMR of your starting material and any reagents used to identify their characteristic peaks.
Q3: The baseline of my NMR spectrum is noisy and the peaks are broad. What can I do to improve the spectrum quality?
A3: A noisy baseline and broad peaks can obscure important signals in your spectrum.[1] Here are some common causes and solutions:
-
Poor Shimming: The homogeneity of the magnetic field needs to be optimized. Re-shimming the spectrometer can significantly improve peak shape.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[1] Conversely, a very dilute sample will require more scans to achieve a good signal-to-noise ratio.
-
Insoluble Particles: The presence of solid particles in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample into the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. If suspected, these may be removable by passing the sample through a small plug of silica (B1680970) gel.
Troubleshooting Guide for Complex Spectra
Problem: The NMR spectrum of my reaction mixture is too complex to interpret, with many overlapping signals.
Solution Workflow:
-
Reference Spectra: Obtain ¹H and ¹³C NMR spectra of your starting material, this compound, and any other reagents used in the reaction. This will help you identify which signals belong to unreacted components.
-
Predict Potential Products: Consider the possible reaction pathways for this compound under your reaction conditions. Common reactions include:
-
Addition Reactions: For example, the addition of HCl across the double bond could lead to 1,1,1,2-tetrachloropropane (B1620178) or 1,1,2,2-tetrachloropropane.
-
Elimination Reactions: Treatment with a base could potentially lead to the formation of a chloropropyne derivative.
-
Substitution Reactions: Nucleophilic substitution of one of the vinylic chlorines is also a possibility, though generally less favorable.
-
-
Predict NMR Spectra of Products: Use NMR prediction software or literature data for similar compounds to estimate the chemical shifts and coupling patterns for your expected products.
-
2D NMR Spectroscopy: If significant signal overlap is present in the 1D spectra, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY: Identifies protons that are coupled to each other, helping to piece together spin systems.
-
HSQC: Correlates protons with the carbons they are directly attached to.
-
Experimental Protocols
Protocol 1: NMR Sample Preparation for Reaction Monitoring
This protocol outlines the steps for preparing an NMR sample directly from a reaction mixture to monitor its progress.
-
Aliquot Collection: Carefully extract a small aliquot (typically 0.1-0.5 mL) from the reaction mixture using a clean, dry pipette.
-
Solvent Removal (if necessary): If the reaction solvent is not deuterated and its signals will interfere with the analysis, it should be removed. This can be done by evaporation under reduced pressure (e.g., using a rotary evaporator) or by passing a gentle stream of inert gas (like nitrogen) over the sample.
-
Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is crucial as it can affect the chemical shifts of your compounds. Use approximately 0.6-0.7 mL of solvent.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (a compound with a simple NMR spectrum that does not overlap with other signals) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the reaction details and time point.
Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum
-
Spectrometer Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step for obtaining sharp, well-resolved peaks.
-
Pulse Calibration: Determine the 90° pulse width for your sample to ensure optimal signal excitation.
-
Acquisition Parameters:
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm for most organic compounds).
-
Number of Scans: The number of scans will depend on the concentration of your sample. For a moderately concentrated sample, 8 to 16 scans are often sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integration: Integrate the peaks to determine the relative ratios of the different protons in the sample.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Potential Addition Product
| Compound | Structure | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| This compound | C(Cl)₂=C(Cl)CH₃ | CH₃ | 2.35 | 22.1 | Singlet |
| =C(Cl)CH₃ | - | 127.8 | Singlet | ||
| =C(Cl)₂ | - | 132.5 | Singlet | ||
| 1,1,1,2-Tetrachloropropane | CCl₃CH(Cl)CH₃ | CH₃ | 1.85 | 25.5 | Doublet |
| CH | 4.65 | 70.1 | Quartet | ||
| CCl₃ | - | 95.3 | Singlet |
Note: These are predicted values and may differ from experimental results.
Table 2: ¹H NMR Data for the Related Compound 1,1,2-Trichloropropane [2]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| CH(Cl)₂ | 5.83 | Doublet | 3.8 |
| CH(Cl) | 4.32 | Multiplet | 3.8, 6.6 |
| CH₃ | 1.69 | Doublet | 6.6 |
Data obtained in CCl₄ at 300 MHz.
Mandatory Visualizations
Caption: Workflow for troubleshooting complex NMR spectra of reaction mixtures.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
References
Validation & Comparative
Comparative Toxicity of 1,1,2-Trichloropropene versus Other Chlorinated Solvents: A Guide for Researchers
This guide provides a comparative toxicological overview of 1,1,2-trichloropropene and other commonly used chlorinated solvents, including trichloroethylene (B50587), tetrachloroethylene, dichloromethane, chloroform (B151607), and carbon tetrachloride. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding solvent selection and safety protocols. This document summarizes acute toxicity data, outlines experimental methodologies for toxicity assessment, and visualizes key metabolic and signaling pathways involved in their toxic effects.
Acute Toxicity Data
Quantitative acute toxicity data, specifically the median lethal dose (LD50) and median lethal concentration (LC50), are critical metrics for comparing the short-term toxicity of chemical substances. The following tables summarize the available LD50 and LC50 values for the selected chlorinated solvents in common laboratory animal models.
Note on this compound: Despite a comprehensive literature search, specific LD50 and LC50 values for this compound were not found. However, qualitative data indicates its potential for toxicity. Inhalation studies in rats have shown that exposure to this compound can cause ptosis (drooping of the upper eyelid), ataxia (loss of full control of bodily movements), and pulmonary emboli[1]. The lowest published lethal concentration (LCLo) for rats is reported as 3,500 ppm for a 6-hour exposure[1]. This lack of standardized quantitative data highlights the need for further toxicological evaluation of this compound.
Oral Acute Toxicity (LD50)
| Chemical Name | CAS Number | Animal Model | LD50 (mg/kg) |
| This compound | 598-77-6 | Data Not Available | Data Not Available |
| Trichloroethylene | 79-01-6 | Rat | 4920 |
| Tetrachloroethylene | 127-18-4 | Rat | 2629 |
| Dichloromethane | 75-09-2 | Rat | >2000 |
| Chloroform | 67-66-3 | Rat | 908 |
| Carbon Tetrachloride | 56-23-5 | Rat | 2350 |
Inhalation Acute Toxicity (LC50)
| Chemical Name | CAS Number | Animal Model | LC50 (ppm) | Exposure Duration |
| This compound | 598-77-6 | Rat | 3500 (LCLo) | 6 hours |
| Trichloroethylene | 79-01-6 | Rat | 12500 | 4 hours |
| Tetrachloroethylene | 127-18-4 | Rat | 4000 | 4 hours |
| Dichloromethane | 75-09-2 | Rat | 53 mg/L | 6 hours |
| Chloroform | 67-66-3 | Rat | 47702 mg/m³ | 4 hours |
| Carbon Tetrachloride | 56-23-5 | Rat | 8000 | 4 hours |
Experimental Protocols for Acute Toxicity Testing
The LD50 and LC50 values presented in this guide are typically determined using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the reproducibility and reliability of toxicity data.
Acute Oral Toxicity Testing (OECD 420, 423, 425)
Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.
General Procedure:
-
Animal Selection: Healthy, young adult laboratory animals (commonly rats or mice) of a single sex are used.
-
Dosing: The test substance is administered orally, typically by gavage, in a single dose.
-
Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.
Workflow for Acute Oral Toxicity Testing.
Acute Inhalation Toxicity Testing (OECD 403)
Acute inhalation toxicity studies are designed to assess the adverse effects of a substance that may be inhaled over a short period.
General Procedure:
-
Animal Selection: Healthy, young adult laboratory animals (commonly rats) are used.
-
Exposure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.
-
Concentration Control: The concentration of the test substance in the air is carefully controlled and monitored.
-
Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.
-
Data Analysis: The LC50 is determined by statistical analysis of the mortality data at different exposure concentrations.
Workflow for Acute Inhalation Toxicity Testing.
Mechanisms of Toxicity and Signaling Pathways
The toxicity of chlorinated solvents is largely attributed to their metabolism, which generates reactive intermediates that can damage cellular macromolecules. The two primary metabolic pathways are cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation[2][3].
Cytochrome P450-Mediated Oxidation
This pathway, predominantly occurring in the liver, involves the oxidation of the chlorinated solvent by CYP enzymes, particularly CYP2E1[4][5]. This process can lead to the formation of reactive metabolites such as epoxides, aldehydes, and acyl chlorides. These reactive species can cause cellular damage through various mechanisms, including oxidative stress, covalent binding to proteins and DNA, and initiation of lipid peroxidation.
CYP450-Mediated Oxidation of Chlorinated Solvents.
Glutathione (GSH) Conjugation
This pathway involves the conjugation of the chlorinated solvent with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). While this is often a detoxification pathway, for some chlorinated solvents, the resulting GSH conjugates can be further metabolized, particularly in the kidneys, to form nephrotoxic species[3][6].
Glutathione Conjugation of Chlorinated Solvents.
Downstream Signaling Pathways
The reactive metabolites generated from the metabolism of chlorinated solvents can trigger a cascade of downstream signaling events, leading to cellular dysfunction and toxicity. Key pathways implicated include:
-
Oxidative Stress and Nrf2 Pathway: The generation of reactive oxygen species (ROS) leads to oxidative stress, which can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative damage.
-
Inflammation and NF-κB Pathway: Cellular damage can trigger an inflammatory response, often mediated by the activation of the NF-κB signaling pathway.
-
Apoptosis: Severe cellular damage can induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways involving caspases[7][8][9][10].
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Some chlorinated hydrocarbons can act as ligands for the Aryl Hydrocarbon Receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including some CYP enzymes[11][12][13][14][15].
Key Downstream Cellular Effects.
Conclusion
This guide provides a comparative overview of the acute toxicity of this compound and several other common chlorinated solvents. While quantitative data for this compound is lacking, the available information suggests a potential for significant toxicity. The other chlorinated solvents exhibit a range of acute toxicities, with chloroform being the most acutely toxic via the oral route among those compared. The primary mechanisms of toxicity for these compounds involve metabolic activation by cytochrome P450 and glutathione conjugation, leading to the formation of reactive intermediates that can cause cellular damage through oxidative stress, inflammation, and apoptosis. Researchers and drug development professionals should exercise caution when using any of these solvents and consider less toxic alternatives when possible. Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrachloroethylene Toxicity: Section 2.1. Biological Fate of Tetrachloroethylene | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Cytochrome P450-dependent metabolism of trichloroethylene: interindividual differences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Invited Perspective: Improved Risk Characterization for Trichloroethylene and Perchloroethylene Based on New Analyses of Glutathione Conjugation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-12 mediates carbon tetrachloride-induced hepatocyte apoptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon tetrachloride induced mitochondrial division, respiratory chain damage, abnormal intracellular [H+] and apoptosis are due to the activation of 5-HT degradation system in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esculetin Ameliorates Carbon Tetrachloride-Mediated Hepatic Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective Effects of COG133 on Carbon Tetrachloride‐Induced Acute Liver Injury: Modulation of Inflammation, Apoptosis and Sphingolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aryl hydrocarbon receptor potency of chlorinated parabens in the aquatic environment - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 1,1,2-Trichloropropene Quantification: A Comparative Guide
A scarcity of validated analytical methods specifically for 1,1,2-trichloropropene necessitates a strategy of adapting and validating methodologies from its close chemical relative, 1,2,3-trichloropropane (B165214). This guide provides a comprehensive overview of the most promising analytical techniques, primarily centered around Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS), and outlines the critical steps for method validation to ensure accurate and reliable quantification of this compound in various matrices.
Comparative Overview of Analytical Methodologies
The primary and most effective technique for the analysis of volatile organic compounds like trichloropropenes is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). The choice of sample introduction method is critical for achieving the necessary sensitivity and minimizing matrix interference. The most common and sensitive technique for volatile analysis is Purge and Trap (P&T) concentration, also known as dynamic headspace sampling.
This guide will focus on the adaptation of well-established EPA methods for volatile organic compounds, which are frequently cited in the analysis of 1,2,3-trichloropropane and are highly applicable to this compound.
| Analytical Method | Principle | Common Application | Key Advantages | Potential Considerations for this compound |
| Purge and Trap GC-MS (e.g., adapted EPA Method 524.2/8260C) | Volatile compounds are purged from a sample matrix with an inert gas, trapped on an adsorbent material, then thermally desorbed into a GC-MS system. | Analysis of volatile organic compounds in drinking water, groundwater, and soil. | High sensitivity (sub-ppb levels), effective pre-concentration, automation capabilities.[1] | Optimization of purge flow, time, and temperature will be necessary. Selection of appropriate quantitation and confirmation ions is crucial. |
| Static Headspace GC-MS | A sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS. | Screening of volatile organic compounds in various matrices. | Simpler than P&T, less prone to contamination. | Generally less sensitive than P&T, may not be suitable for trace-level quantification. |
| Liquid-Liquid Extraction (LLE) GC-MS (e.g., adapted EPA Method 551.1) | The analyte is extracted from an aqueous sample into an immiscible organic solvent, which is then concentrated and injected into the GC-MS. | Analysis of semi-volatile and some volatile organic compounds in water. | Can handle dirtier matrices, relatively low cost. | Lower sensitivity for highly volatile compounds, potential for solvent interferences. |
Performance Characteristics of Adapted Purge and Trap GC-MS Methods (Based on 1,2,3-Trichloropropane Data)
The following table summarizes typical performance data for the analysis of 1,2,3-trichloropropane using Purge and Trap GC-MS. These values should be considered as targets for the validation of a method for this compound.
| Parameter | Method 1 (Adapted EPA 524.2) | Method 2 (Adapted EPA 8260C) |
| Limit of Detection (LOD) | ~0.5 - 2.0 ng/L | ~0.1 - 1.0 ng/L |
| Limit of Quantitation (LOQ) | ~1.5 - 6.0 ng/L | ~0.3 - 3.0 ng/L |
| Linearity (R²) | >0.995 | >0.995 |
| Accuracy (% Recovery) | 80 - 120% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Note: The performance data presented are for 1,2,3-trichloropropane and are intended to serve as a benchmark. Actual performance for this compound must be determined experimentally through method validation.
Experimental Protocols
A detailed experimental protocol for a Purge and Trap GC-MS method, which can be adapted for this compound, is provided below.
Sample Preparation: Purge and Trap
-
Sample Collection: Collect aqueous samples in 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa. Ensure no headspace is present. If residual chlorine is suspected, add a quenching agent like sodium thiosulfate.
-
Internal Standard Spiking: Spike a known volume of the sample (typically 5-25 mL) with an appropriate internal standard (e.g., a deuterated analog of a similar volatile organic compound).
-
Purging: Place the sample in the sparging vessel of the purge and trap concentrator. Purge with an inert gas (e.g., helium) at a specified flow rate and for a set duration (e.g., 11 minutes at 40 mL/min). The volatile this compound will be transferred from the aqueous phase to the gas phase.
-
Trapping: The purged volatiles are carried to an analytical trap containing adsorbent materials (e.g., Tenax, silica (B1680970) gel, and carbon molecular sieve).
-
Desorption: The trap is rapidly heated to desorb the trapped analytes into the GC injection port.
-
Baking: The trap is heated to a higher temperature to remove any residual compounds.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph:
-
Column: A capillary column suitable for volatile organic compounds (e.g., a 60m x 0.25mm ID, 1.4 µm film thickness DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: An initial temperature of 35°C held for 5 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes. This program should be optimized to ensure separation of this compound from other potential contaminants.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The selection of appropriate ions for this compound is a critical validation step. Based on its structure, prominent ions would be expected from the loss of chlorine and fragmentation of the carbon backbone.
-
Mass Range: A full scan may be used during method development to identify the mass spectrum of this compound before switching to SIM mode for quantitative analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical pathway for analytical method validation.
Conclusion
While the direct quantification of this compound is hampered by a lack of specifically validated analytical methods, a clear path forward exists for researchers. By adapting the well-established Purge and Trap GC-MS methodologies used for its isomer, 1,2,3-trichloropropane, and conducting a thorough method validation, accurate and reliable quantification can be achieved. The key to success lies in the meticulous optimization of experimental parameters and the rigorous assessment of method performance characteristics as outlined in this guide. This approach will empower researchers to confidently generate high-quality data for this important, yet understudied, compound.
References
A Comparative Guide to the Reactivity of 1,1,2-Trichloropropene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1,1,2-trichloropropene and its primary isomers: 1,1,3-trichloropropene, 1,2,3-trichloropropene (B82530) (cis- and trans-), 2,3,3-trichloropropene, and 3,3,3-trichloropropene. The comparison is based on established principles of organic chemistry, including electronic and steric effects, as direct comparative experimental data is limited in publicly available literature. This guide also presents a detailed experimental protocol for a comparative kinetic study of nucleophilic substitution reactions.
Isomers of Trichloropropene
The isomers of trichloropropene, with the chemical formula C₃H₃Cl₃, differ in the placement of the three chlorine atoms on the propene backbone. This structural variance significantly influences their chemical reactivity.
| Isomer Name | Structure | Key Features |
| This compound | CH₃-CCl=CCl₂ | Vinylic chlorides |
| 1,1,3-Trichloropropene | ClCH₂-CH=CCl₂ | Allylic and vinylic chlorides |
| 1,2,3-Trichloropropene | ClCH₂-CCl=CHCl | Allylic and vinylic chlorides (exists as cis and trans isomers) |
| 2,3,3-Trichloropropene | CH₂=C(Cl)-CHCl₂ | Allylic and vinylic chlorides |
| 3,3,3-Trichloropropene | CH₂=CH-CCl₃ | Allylic C-C bond, strongly electron-withdrawing CCl₃ group |
Reactivity Comparison
The reactivity of these isomers is primarily dictated by the nature of the carbon-chlorine bonds (vinylic vs. allylic), steric hindrance, and the electronic effects of the chlorine atoms.
General Reactivity Principles:
-
Vinylic vs. Allylic Chlorides: Vinylic chlorides, where the chlorine is attached to a carbon of the double bond, are generally less reactive in nucleophilic substitution reactions. The C(sp²)-Cl bond is stronger than a C(sp³)-Cl bond, and the electron-rich double bond can repel incoming nucleophiles. Allylic chlorides, where the chlorine is on a carbon adjacent to the double bond, are significantly more reactive in nucleophilic substitutions (both SN1 and SN2 mechanisms) due to the formation of a resonance-stabilized allylic carbocation or a more accessible reaction center.
-
Electron-Withdrawing Effects: Chlorine atoms are electron-withdrawing through the inductive effect. This can influence the reactivity of the double bond towards electrophilic addition. A high density of chlorine atoms on the double bond deactivates it towards electrophilic attack. Conversely, a strongly electron-withdrawing group like -CCl₃ can influence the regioselectivity of electrophilic additions.
-
Steric Hindrance: The arrangement of chlorine atoms and the methyl group can create steric hindrance, affecting the accessibility of reaction centers to incoming reagents.
Qualitative Reactivity Comparison:
| Isomer | Predicted Reactivity in Nucleophilic Substitution | Predicted Reactivity in Electrophilic Addition | Predicted Reactivity in Free Radical Reactions |
| This compound | Low (only vinylic chlorides) | Low (electron-poor double bond) | Moderate |
| 1,1,3-Trichloropropene | High (allylic chloride present) | Moderate (less deactivated double bond than 1,1,2-isomer) | High (allylic hydrogen available) |
| 1,2,3-Trichloropropene | High (allylic chloride present) | Moderate (less deactivated double bond) | High (allylic hydrogen available) |
| 2,3,3-Trichloropropene | High (allylic chloride present) | Moderate | High (allylic hydrogen available) |
| 3,3,3-Trichloropropene | Low at the C-Cl bonds (strong C-Cl bonds in CCl₃) but the double bond can be reactive. | Low (electron-poor double bond due to CCl₃ group). Addition follows anti-Markovnikov rule.[1] | Moderate |
Experimental Protocols
While direct comparative experimental data is scarce, a robust method for quantifying the relative reactivity of these isomers in nucleophilic substitution reactions would involve a kinetic study. Below is a detailed protocol for such an experiment.
Experimental Protocol: Comparative Kinetics of Nucleophilic Substitution with Sodium Hydroxide (B78521)
Objective: To determine the relative rates of nucleophilic substitution of the trichloropropene isomers containing an allylic chloride (1,1,3-, 1,2,3-, and 2,3,3-trichloropropene) with sodium hydroxide.
Materials:
-
1,1,3-Trichloropropene
-
1,2,3-Trichloropropene (cis/trans mixture or individual isomers if available)
-
2,3,3-Trichloropropene
-
Ethanol (solvent)
-
Standardized 0.1 M Sodium Hydroxide solution in ethanol
-
Standardized 0.1 M Hydrochloric Acid solution
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup:
-
For each isomer, prepare a solution of known concentration (e.g., 0.1 M) in ethanol.
-
In separate conical flasks, place equal volumes of the isomer solution and the standardized sodium hydroxide solution.
-
Immediately start a stopwatch upon mixing.
-
Place the flasks in a thermostated water bath to maintain a constant temperature (e.g., 50 °C).
-
-
Titration:
-
At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 10 mL) from the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing an excess of the standardized hydrochloric acid solution. This neutralizes the unreacted sodium hydroxide.
-
Back-titrate the excess hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted sodium hydroxide at each time point.
-
Assuming a second-order reaction (first order in both the trichloropropene isomer and hydroxide), plot 1/[NaOH] vs. time.
-
The slope of the resulting straight line will be the rate constant (k) for the reaction of that isomer.
-
Compare the rate constants for the different isomers to determine their relative reactivity.
-
Reaction Pathways and Mechanisms
The reactivity of the trichloropropene isomers can be understood through their reaction mechanisms. Below are graphical representations of key reaction pathways.
Nucleophilic Substitution (SN2) of an Allylic Chloride
This pathway is relevant for isomers like 1,1,3-trichloropropene, 1,2,3-trichloropropene, and 2,3,3-trichloropropene, which possess an allylic chlorine atom. The direct displacement of the chloride by a nucleophile is a common reaction.
References
Differentiating Trichloropropene Isomers: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of isomers is a critical step in chemical synthesis, purification, and the development of pharmaceutical agents. Trichloropropene (C₃H₃Cl₃) exists in several isomeric forms, each with unique physical and chemical properties that can significantly impact reaction outcomes and biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the common isomers of trichloropropene, supported by experimental data.
Spectroscopic Analysis: A Comparative Overview
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information, enabling the clear differentiation of trichloropropene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each isomer.
¹H NMR Spectroscopy: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons are highly diagnostic. The number of distinct signals corresponds to the number of non-equivalent protons in the molecule.
¹³C NMR Spectroscopy: The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are sensitive to the hybridization and the nature of the attached atoms.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule. The vibrational frequencies of different bonds are characteristic and can be used to distinguish between isomers. Key vibrational modes for trichloropropenes include C=C stretching, C-H stretching and bending, and C-Cl stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While all trichloropropene isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. The isotopic pattern resulting from the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) is a characteristic feature.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for the differentiation of common trichloropropene isomers.
Table 1: ¹H NMR Spectroscopic Data for Trichloropropene Isomers
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1,1,2-Trichloropropene | CH₃ | ~2.2 | s | - |
| 1,1,3-Trichloropropene | =CH- | ~6.0 | t | ~1.5 |
| -CH₂Cl | ~4.2 | d | ~1.5 | |
| (E)-1,2,3-Trichloropropene | =CH- | ~6.5 | d | ~13 |
| -CH₂Cl | ~4.3 | d | ~13 | |
| (Z)-1,2,3-Trichloropropene | =CH- | ~6.6 | d | ~7 |
| -CH₂Cl | ~4.5 | d | ~7 | |
| 2,3,3-Trichloropropene | =CH₂ | ~5.8, ~6.2 | s, s | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.
Table 2: ¹³C NMR Spectroscopic Data for Trichloropropene Isomers
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C1 (=CCl₂) | ~128 |
| C2 (=CCl) | ~125 | |
| C3 (CH₃) | ~20 | |
| 1,1,3-Trichloropropene | C1 (=CCl₂) | ~130 |
| C2 (=CH) | ~125 | |
| C3 (CH₂Cl) | ~45 | |
| (E)-1,2,3-Trichloropropene | C1 (=CHCl) | ~120 |
| C2 (=CCl) | ~130 | |
| C3 (CH₂Cl) | ~48 | |
| (Z)-1,2,3-Trichloropropene | C1 (=CHCl) | ~118 |
| C2 (=CCl) | ~128 | |
| C3 (CH₂Cl) | ~45 | |
| 2,3,3-Trichloropropene | C1 (=CH₂) | ~120 |
| C2 (=C) | ~135 | |
| C3 (CCl₃) | ~95 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies for Trichloropropene Isomers (cm⁻¹)
| Isomer | C=C Stretch | =C-H Stretch | C-Cl Stretch |
| This compound | ~1620 | ~3090 | ~800-600 |
| 1,1,3-Trichloropropene | ~1630 | ~3080 | ~800-600 |
| (E)-1,2,3-Trichloropropene | ~1640 | ~3050 | ~800-600 |
| (Z)-1,2,3-Trichloropropene [1] | ~1640 | ~3050 | ~800-600 |
| 2,3,3-Trichloropropene | ~1610 | ~3100 | ~800-600 |
Note: These are approximate ranges for the key vibrational modes.
Table 4: Mass Spectrometry Data for Trichloropropene Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [2][3] | 144, 146, 148 | 109, 111, 73, 49 |
| 1,1,3-Trichloropropene [4][5] | 144, 146, 148 | 109, 111, 73, 49 |
| (E)-1,2,3-Trichloropropene [6][7] | 144, 146, 148 | 109, 111, 73, 49 |
| (Z)-1,2,3-Trichloropropene [8] | 144, 146, 148 | 109, 111, 73, 49 |
| 2,3,3-Trichloropropene | 144, 146, 148 | 109, 111, 73, 49 |
Note: The molecular ion region will show a characteristic isotopic cluster due to the three chlorine atoms. Fragmentation patterns are often similar for isomers, making chromatographic separation prior to MS (GC-MS) essential for definitive identification.
Experimental Workflow
A systematic approach is crucial for the accurate spectroscopic differentiation of trichloropropene isomers. The following workflow outlines the key steps.
Caption: A generalized workflow for the spectroscopic differentiation of trichloropropene isomers.
Experimental Protocols
Sample Preparation
-
For NMR Spectroscopy: Dissolve 5-10 mg of the trichloropropene isomer or mixture in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
For GC-MS and IR (gas phase): Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or pentane. The concentration will depend on the sensitivity of the instrument. For liquid-phase IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).
NMR Spectroscopy
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0 ppm.
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission (for gas or liquid film) or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the salt plates) should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector: Split/splitless injector at 250°C. A split injection is suitable for concentrated samples, while a splitless injection is used for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: Hold at 200°C for 2 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to determine the molecular ion and fragmentation pattern, and compare them with spectral libraries (e.g., NIST).
By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently differentiate between the various isomers of trichloropropene, ensuring the accuracy and reliability of their scientific investigations and development processes.
References
- 1. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]
- 2. 1-Propene, 1,1,2-trichloro- | C3H3Cl3 | CID 30616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Propene, 1,1,2-trichloro- [webbook.nist.gov]
- 4. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Propene, 1,1,3-trichloro- [webbook.nist.gov]
- 6. 1-Propene, 1,2,3-trichloro-, (E)- | C3H3Cl3 | CID 5370145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Propene, 1,2,3-trichloro-, (E)- [webbook.nist.gov]
- 8. 1-Propene, 1,2,3-trichloro-, (Z)- [webbook.nist.gov]
A Proposed Cross-Validation Framework for the Analysis of 1,1,2-Trichloropropene in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This guide presents a proposed framework for the cross-validation of analytical methods for the quantification of 1,1,2-trichloropropene. Due to a scarcity of published, direct comparative studies for this compound, this document outlines a model cross-validation approach. This model is based on established and validated methodologies for the structurally similar and environmentally significant compound, 1,2,3-trichloropropane (B165214) (TCP). The experimental data and protocols presented herein are representative of the performance expected from the detailed analytical techniques and are intended to serve as a comprehensive guide for researchers developing and validating methods for this compound.
The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the analysis of volatile organic compounds (VOCs). We will explore three common sample introduction techniques for GC-MS, each with distinct advantages and suitability for different sample matrices:
-
Purge and Trap (P&T) GC-MS: Ideal for the analysis of volatile compounds in water samples, offering excellent sensitivity.
-
Solid-Phase Extraction (SPE) followed by GC-MS: A versatile technique for extracting analytes from aqueous samples, providing sample cleanup and concentration.
-
Liquid-Liquid Extraction (LLE) followed by GC-MS: A classical extraction method suitable for a variety of sample matrices.
Cross-validation of these different analytical approaches is crucial for ensuring data integrity, comparability, and reliability, especially when data from different methodologies or laboratories are to be combined or compared.
Comparative Performance of Analytical Methods
The following table summarizes the anticipated performance characteristics for the analysis of this compound using the three proposed GC-MS-based methods. These values are derived from validated methods for 1,2,3-trichloropropane and represent a benchmark for the expected performance for this compound.
| Parameter | Purge and Trap (P&T) GC-MS | Solid-Phase Extraction (SPE)-GC-MS | Liquid-Liquid Extraction (LLE)-GC-MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.990 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 ng/L | 1.0 - 10 ng/L |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/L | 0.2 - 2.0 ng/L | 5.0 - 50 ng/L |
| Sample Volume | 5 - 25 mL | 100 - 500 mL | 500 - 1000 mL |
| Throughput | High | Medium | Low |
| Selectivity | High | High | Moderate |
| Primary Application | Drinking water, Groundwater | Drinking water, Groundwater, Wastewater | Wastewater, Complex matrices |
Experimental Protocols
Detailed methodologies for the three proposed analytical techniques are provided below. These protocols are based on established USEPA methods and scientific literature for similar analytes.
Purge and Trap (P&T) Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from USEPA Method 524.2, a widely used procedure for the analysis of volatile organic compounds in drinking water.
1.1. Sample Preparation:
-
Collect water samples in 40 mL vials containing a dechlorinating agent (e.g., ascorbic acid) if residual chlorine is present.
-
Ensure no headspace is present in the vials.
-
Store samples at 4°C until analysis.
-
Prior to analysis, spike the sample with a surrogate standard solution.
1.2. Instrumentation:
-
Purge and Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/charcoal).
-
Gas Chromatograph: Capillary column (e.g., 60 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent).
-
Mass Spectrometer: Capable of scanning from 35-300 amu.
1.3. P&T-GC-MS Parameters:
-
Purge Gas: Helium at 40 mL/min.
-
Purge Time: 11 minutes at ambient temperature.
-
Desorb Time: 2 minutes at 245°C.
-
Trap Bake: 8 minutes at 265°C.
-
GC Oven Program: 35°C (hold 5 min) to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 3 min).
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Solid-Phase Extraction (SPE) Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a means to concentrate the analyte and clean up the sample matrix prior to GC-MS analysis.
2.1. Sample Preparation:
-
Add a surrogate standard to a 500 mL water sample.
-
Condition an SPE cartridge (e.g., activated carbon or polymer-based) with an appropriate solvent.
-
Pass the water sample through the SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a small volume of a suitable solvent (e.g., dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL.
2.2. Instrumentation:
-
Gas Chromatograph: Same as P&T-GC-MS.
-
Mass Spectrometer: Same as P&T-GC-MS.
2.3. GC-MS Parameters:
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
GC Oven Program: Similar to P&T-GC-MS, may require adjustment based on the final solvent.
-
MS Parameters: Same as P&T-GC-MS.
Liquid-Liquid Extraction (LLE) Gas Chromatography-Mass Spectrometry (GC-MS)
A traditional method for extracting organic compounds from aqueous samples.
3.1. Sample Preparation:
-
To a 1 L water sample in a separatory funnel, add a surrogate standard.
-
Add a suitable extraction solvent (e.g., dichloromethane).
-
Shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
3.2. Instrumentation:
-
Gas Chromatograph: Same as P&T-GC-MS.
-
Mass Spectrometer: Same as P&T-GC-MS.
3.3. GC-MS Parameters:
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250°C.
-
GC Oven Program: Similar to P&T-GC-MS.
-
MS Parameters: Same as P&T-GC-MS.
Visualizing the Cross-Validation Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the cross-validation of these analytical techniques.
Caption: Workflow for cross-validating three GC-MS methods for this compound analysis.
Caption: Logical relationship of comparing analytical methods based on key performance parameters.
Conclusion
This guide provides a foundational framework for the cross-validation of analytical methods for this compound. While the presented data is based on the analysis of a surrogate compound, 1,2,3-trichloropropane, the detailed protocols and expected performance characteristics offer a robust starting point for method development and validation. The choice of the most suitable method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. A thorough cross-validation as outlined is essential to ensure the generation of high-quality, reliable, and comparable analytical data.
Benchmarking the Performance of 1,1,2-Trichloropropene-Derived Polymers: A Comparative Guide for Drug Delivery Applications
A forward-looking analysis for researchers, scientists, and drug development professionals.
The quest for novel polymeric materials is a cornerstone of innovation in advanced drug delivery systems. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan (B1678972) have demonstrated significant clinical and research success, the exploration of new polymer chemistries is critical for overcoming existing challenges in drug targeting, controlled release, and biocompatibility. This guide provides a comparative benchmark of the projected performance of polymers derived from 1,1,2-Trichloropropene against well-characterized alternatives, namely PLGA and Chitosan.
Due to the nascent stage of research into this compound-derived polymers for drug delivery, direct experimental data is limited. Therefore, the data presented for this novel polymer class are projections based on the known properties of chlorinated polymers. This guide aims to provide a foundational framework to stimulate further investigation into this potentially valuable class of materials.
Performance Comparison: A Quantitative Overview
The selection of a suitable polymer for a drug delivery system is a multifactorial decision, balancing drug loading capacity, release kinetics, and biological interaction. The following tables summarize key performance indicators for nanoparticles formulated from these polymers.
Table 1: Nanoparticle Formulation and Drug Loading Efficiency
| Polymer System | Typical Nanoparticle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Notes |
| This compound-Derived Polymer (Hypothetical) | 100-300 | 5-15 (Projected) | 50-70 (Projected) | The presence of chlorine atoms may enhance interactions with certain drugs, but could also present challenges in achieving high loading due to potential steric hindrance. |
| PLGA Nanoparticles | 100-250[1] | 2-5[1] | 20-55[1] | Highly dependent on the lactide-to-glycolide ratio, polymer molecular weight, and the fabrication method used.[2][3] |
| Chitosan Nanoparticles | 80-400[4] | >10 (Drug Dependent) | >70[5] | High drug loading capacity is often attributed to the strong electrostatic interactions between the positively charged chitosan and negatively charged drugs or cross-linkers.[5] |
Table 2: In Vitro Drug Release and Biocompatibility Profile
| Polymer System | Drug Release Profile | Biocompatibility/Cytotoxicity | Potential Degradation Products |
| This compound-Derived Polymer (Hypothetical) | Sustained release, potentially tunable by controlling the degree of chlorination. | Biocompatibility is a key concern and requires thorough investigation. Cytotoxicity may arise from residual monomer or degradation byproducts. | Chlorinated organic molecules, hydrochloric acid.[6][7][8][9] |
| PLGA Nanoparticles | Biphasic: Initial burst release followed by a sustained release phase. Tunable by altering the polymer composition.[2] | Generally considered biocompatible and biodegradable.[3][10] Acidic degradation products can cause localized inflammation.[2] | Lactic acid, Glycolic acid.[2] |
| Chitosan Nanoparticles | pH-responsive: Faster release in acidic environments.[4][5] Biphasic release is also observed.[4] | Generally non-toxic and biocompatible.[11] Cationic nature can lead to some cytotoxicity at high concentrations. | Glucosamine, N-acetylglucosamine. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of polymeric nanoparticles. Below are established protocols for the characterization of the benchmark polymers, which can be adapted for the investigation of novel this compound-derived polymers.
Synthesis of PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This method is widely used for encapsulating hydrophobic drugs.[12][13][14][15]
-
Materials: PLGA, drug, dichloromethane (B109758) (DCM) or ethyl acetate, Poly(vinyl alcohol) (PVA), deionized water.
-
Procedure:
-
Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent to form the oil phase.[13][14]
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v), which acts as a surfactant.[13][14]
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[12][13]
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.[13]
-
Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.[13]
-
Synthesis of Chitosan Nanoparticles (Ionic Gelation Method)
This technique is suitable for encapsulating a wide range of therapeutic agents.[4]
-
Materials: Chitosan, acetic acid, sodium tripolyphosphate (TPP), deionized water.
-
Procedure:
-
Dissolve chitosan in an aqueous acetic acid solution to obtain a cationic chitosan solution.
-
Prepare an aqueous solution of TPP.
-
Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring.
-
Nanoparticles are spontaneously formed through electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.[4]
-
Collect the nanoparticles by centrifugation, wash, and lyophilize.
-
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable solvent.
In Vitro Drug Release Study
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.5 for endosomal environment).
-
Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with constant shaking.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Quantify the drug concentration in the collected samples using a suitable analytical method.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[17]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).[16][18]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[20] Cell viability is expressed as a percentage relative to untreated control cells.
-
Cellular Uptake Analysis (Confocal Laser Scanning Microscopy)
This technique allows for the visualization of nanoparticle internalization into cells.[21][22][23][24][25]
-
Procedure:
-
Label the nanoparticles with a fluorescent dye.
-
Seed cells on glass coverslips in a culture plate and allow them to attach.
-
Incubate the cells with the fluorescently labeled nanoparticles for different time points.[25]
-
Wash the cells to remove non-internalized nanoparticles.
-
Fix the cells and stain the cell nuclei (e.g., with DAPI) and/or cell membranes.
-
Visualize the intracellular localization of the nanoparticles using a confocal microscope.[21][25]
-
Mandatory Visualizations
References
- 1. A Machine Learning Approach for PLGA Nanoparticles in Antiviral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Drug-Loaded Chitosan Nanoparticles for In Vitro Release, Promoting Antibacterial and Anticancer Activities | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of Polymer & Elastomer Exposed to Chlorinated Water—A Review [scirp.org]
- 7. Studying the Degradation of Three Polymers under Different Chlorine Concentrations and Exposure Times - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scirp.org [scirp.org]
- 10. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrpub.org [hrpub.org]
- 12. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. m.youtube.com [m.youtube.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. jmb.or.kr [jmb.or.kr]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Cellular imaging of endosome entrapped small gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Carcinogenicity of Trichloropropane Isomers: A Comparative Analysis of Animal Studies
A comprehensive review of animal carcinogenicity data for trichloropropane (B3392429) isomers reveals a significant data gap, with extensive evidence for the carcinogenicity of 1,2,3-trichloropropane (B165214), but a notable lack of similar long-term studies for other isomers such as 1,1,1-trichloropropane, 1,1,2-trichloropropane, and 1,2,2-trichloropropane. This guide provides a detailed comparison of the available data, primarily focusing on the well-documented carcinogenic effects of 1,2,3-trichloropropane in rodent models, and highlights the absence of evidence for the other isomers.
Comparative Analysis of Carcinogenicity Data
The vast majority of publicly available animal carcinogenicity data for trichloropropane isomers centers on 1,2,3-trichloropropane. Long-term bioassays, particularly those conducted by the National Toxicology Program (NTP), have established it as a potent, multi-site carcinogen in both rats and mice.[1][2] In contrast, there is a significant lack of comparable carcinogenicity studies for other trichloropropane isomers. This disparity is a critical finding for researchers and professionals in drug development and chemical safety assessment.
1,2,3-Trichloropropane: A Confirmed Animal Carcinogen
Oral exposure to 1,2,3-trichloropropane has been shown to induce a wide range of both benign and malignant tumors in multiple organ systems of F344/N rats and B6C3F1 mice.[3][4] The U.S. Department of Health and Human Services has classified 1,2,3-trichloropropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[5] Similarly, the U.S. Environmental Protection Agency (EPA) has classified it as "likely to be carcinogenic to humans."[1][6]
The carcinogenic effects are dose-dependent and have been observed at multiple tissue sites. In rats, oral administration of 1,2,3-trichloropropane has been linked to neoplasms in the oral mucosa, forestomach, pancreas, kidney, and mammary gland.[3][4] In mice, studies have reported tumors in the oral mucosa, forestomach, liver, Harderian gland, and uterus.[3][4]
Table 1: Summary of Carcinogenicity Findings for 1,2,3-Trichloropropane in a 2-Year Gavage Study
| Species | Sex | Dose (mg/kg/day) | Target Organ(s) and Neoplasms |
| Rat (F344/N) | Male | 3, 10, 30 | Oral Mucosa (squamous cell papilloma/carcinoma), Forestomach (squamous cell papilloma/carcinoma), Pancreas (adenoma), Kidney (adenoma), Preputial Gland (adenoma/carcinoma) |
| Female | 3, 10, 30 | Oral Mucosa (squamous cell papilloma/carcinoma), Forestomach (squamous cell papilloma/carcinoma), Mammary Gland (adenocarcinoma), Clitoral Gland (adenoma/carcinoma) | |
| Mouse (B6C3F1) | Male | 6, 20, 60 | Forestomach (squamous cell papilloma/carcinoma), Liver (hepatocellular adenoma/carcinoma), Harderian Gland (adenoma) |
| Female | 6, 20, 60 | Oral Mucosa (squamous cell papilloma), Forestomach (squamous cell papilloma/carcinoma), Harderian Gland (adenoma), Uterus (adenoma, stromal polyp, adenocarcinoma) |
Source: National Toxicology Program Technical Report 384
Other Trichloropropane Isomers: A Lack of Evidence
A thorough review of available literature reveals a stark absence of long-term carcinogenicity studies for other isomers of trichloropropane, including:
-
1,1,1-Trichloropropane
-
1,1,2-Trichloropropane
-
1,2,2-Trichloropropane
While some toxicological data may exist for these compounds, comprehensive two-year bioassays in rodent models, which are the standard for assessing carcinogenic potential, do not appear to be publicly available. This data gap prevents a direct comparison of the carcinogenic potential of these isomers with that of 1,2,3-trichloropropane. Researchers should exercise caution and not assume a lack of carcinogenicity based on the absence of data.
Experimental Protocols: NTP 2-Year Gavage Bioassay of 1,2,3-Trichloropropane
The following provides a detailed methodology for the key carcinogenicity studies of 1,2,3-trichloropropane conducted by the National Toxicology Program.
Objective: To evaluate the toxic and carcinogenic effects of 1,2,3-trichloropropane in F344/N rats and B6C3F1 mice.
Test Substance: 1,2,3-Trichloropropane (CAS No. 96-18-4), purity >99%.
Vehicle: Corn oil.
Animal Species and Strain:
-
Rats: F344/N
-
Mice: B6C3F1
Administration Route: Gavage.
Study Duration: 2 years.
Experimental Groups:
-
Rats: Groups of 60 male and 60 female rats were administered 0 (vehicle control), 3, 10, or 30 mg/kg of 1,2,3-trichloropropane in corn oil by gavage, 5 days per week.
-
Mice: Groups of 60 male and 60 female mice were administered 0 (vehicle control), 6, 20, or 60 mg/kg of 1,2,3-trichloropropane in corn oil by gavage, 5 days per week.
Observations and Examinations:
-
Clinical Observations: Animals were observed twice daily for morbidity and mortality.
-
Body Weight: Body weights were recorded weekly for the first 13 weeks and then monthly.
-
Feed Consumption: Feed consumption was measured weekly for the first 13 weeks and then monthly.
-
Hematology and Clinical Chemistry: Blood samples were collected at 15 months for analysis.
-
Necropsy and Histopathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive set of tissues was collected, preserved, and examined microscopically.
Data Analysis: The incidence of neoplasms in each dosed group was compared with that in the vehicle control group using statistical methods appropriate for carcinogenicity studies.
Experimental Workflow
The following diagram illustrates the typical workflow of a 2-year rodent carcinogenicity bioassay, such as the one described for 1,2,3-trichloropropane.
Caption: Workflow of a typical 2-year rodent carcinogenicity bioassay.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 1,2,3-Trichloropropane: a multisite carcinogen in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Trichloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. environmentalrestoration.wiki [environmentalrestoration.wiki]
A Comparative Environmental Impact Assessment: 1,1,2-Trichloropropene Versus Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Environmental Impact with Supporting Data
The selection of solvents and chemical intermediates is a critical decision in chemical synthesis and drug development, with significant implications for process efficiency, safety, and environmental sustainability. Historically, chlorinated hydrocarbons like 1,1,2-Trichloropropene have been utilized for their versatile chemical properties. However, growing environmental concerns necessitate a thorough evaluation of their impact and the exploration of safer, more sustainable alternatives. This guide provides a comparative environmental impact assessment of this compound against several promising "green" alternatives, supported by available data.
Executive Summary
Due to a significant lack of comprehensive environmental data for this compound, this assessment draws upon information on related chlorinated compounds to infer its likely environmental profile. The available data suggests that, like other chlorinated hydrocarbons, this compound poses potential environmental and health risks. In contrast, a range of greener alternatives, including propylene (B89431) carbonate, dimethyl carbonate, ethyl lactate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and gamma-valerolactone (B192634) (GVL), offer more favorable environmental profiles, characterized by lower toxicity, higher biodegradability, and derivation from renewable feedstocks. This guide presents a detailed comparison to aid in the informed selection of chemicals with a reduced environmental footprint.
Data Presentation: A Comparative Analysis
The following tables summarize the available physical, chemical, and environmental impact data for this compound and its potential alternatives.
Table 1: Physicochemical Properties
| Chemical | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 21400-25-9 | C₃H₃Cl₃ | 145.41[1][2] | 111.1[1] |
| Propylene Carbonate | 108-32-7 | C₄H₆O₃ | 102.09 | 242 |
| Dimethyl Carbonate | 616-38-6 | C₃H₆O₃ | 90.08 | 90 |
| Ethyl Lactate | 97-64-3 | C₅H₁₀O₃ | 118.13 | 154 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | C₅H₁₀O | 86.13 | 80 |
| Cyclopentyl Methyl Ether (CPME) | 5614-37-9 | C₆H₁₂O | 100.16 | 106[3] |
| gamma-Valerolactone (GVL) | 108-29-2 | C₅H₈O₂ | 100.12 | 207 |
Table 2: Environmental Impact and Toxicity Data
| Chemical | Acute Toxicity (LClo, rat, inhalation) | Biodegradability | Environmental Fate & Concerns |
| This compound | 3,500 ppm/6hr[4] | Data not available. Likely to be persistent, similar to other chlorinated propenes. | Limited data available. As a chlorinated alkene, potential for persistence, bioaccumulation, and formation of toxic byproducts. |
| Propylene Carbonate | Low toxicity[5][6] | Readily biodegradable[5][7] | Low environmental impact; breaks down naturally, minimizing soil and water contamination.[5] |
| Dimethyl Carbonate | Low acute toxicity (LD50 rat 12,900 mg/Kg)[8] | Readily biodegradable; low potential to bioaccumulate.[8] | VOC-exempt solvent with a favorable environmental profile.[8] |
| Ethyl Lactate | Low toxicity, non-carcinogenic[9] | 100% biodegradable.[9] | Environmentally benign, derived from renewable resources.[10] Listed on the EPA's List 4A as safe for use in all pesticide products.[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Harmful if swallowed.[11] | Derived from renewable resources. | Considered a greener alternative to THF with a lower life cycle footprint.[12] Not classified as dangerous for the environment.[11] |
| Cyclopentyl Methyl Ether (CPME) | Low acute/subchronic toxicity. | Data not available. | Considered to have a low environmental impact and is an alternative to more problematic ethereal solvents.[13] |
| gamma-Valerolactone (GVL) | Low acute toxicity to aquatic organisms (LD50 Oral-rat = 8800 mg kg−1).[14][15] | Readily biodegradable.[14][16] | Derived from biomass, low eco-toxicological profile, and low flammability.[17] |
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section outlines general methodologies for key environmental impact assessments, which would be applicable to both the target compound and its alternatives.
Acute Inhalation Toxicity (LClo)
Objective: To determine the lowest concentration of a substance in air that causes death in a specified animal species under defined conditions of exposure.
General Protocol (based on OECD Guideline 403):
-
Test Animals: Typically, young adult rats of a single strain are used. Animals are randomly assigned to control and exposure groups.
-
Exposure Chamber: Animals are housed in a whole-body or nose-only inhalation chamber with a controlled atmosphere.
-
Concentration and Duration: A group of animals is exposed to a specific concentration of the test substance for a set duration (e.g., 6 hours).
-
Observation: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days. Mortalities are recorded.
-
Data Analysis: The lowest concentration at which mortality is observed is reported as the LClo.
Biodegradability Assessment
Objective: To determine the potential for a chemical to be broken down by microorganisms.
General Protocol (based on OECD Guideline 301B - Ready Biodegradability: CO₂ Evolution Test):
-
Test System: A defined volume of mineral medium containing a known concentration of the test substance as the sole carbon source is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
Incubation: The test system is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
CO₂ Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured at regular intervals.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a certain percentage of biodegradation (e.g., >60%) within a 10-day window during the 28-day test.
Mandatory Visualization
The following diagrams illustrate key concepts related to the environmental impact assessment of chemical substances.
Caption: General pathway of a chemical's environmental impact.
Caption: Workflow for environmental impact assessment.
Caption: Comparison of chlorinated solvents to green alternatives.
Conclusion and Recommendations
The available evidence, though incomplete for this compound, strongly suggests that a transition to greener alternatives is a prudent and responsible choice for researchers, scientists, and drug development professionals. The alternatives highlighted in this guide—propylene carbonate, dimethyl carbonate, ethyl lactate, 2-MeTHF, CPME, and GVL—each offer a compelling combination of reduced environmental impact, lower toxicity, and, in many cases, derivation from renewable feedstocks.
While a direct, experimentally validated comparison with this compound is hampered by data gaps, the principle of precautionary action and the drive for sustainable chemistry support the proactive adoption of these safer alternatives. It is recommended that for any new or existing process utilizing chlorinated solvents like this compound, a thorough evaluation of these greener alternatives be conducted. Such an evaluation should consider not only the environmental and safety profiles but also process compatibility and economic viability. The adoption of these alternatives can lead to safer laboratory and manufacturing environments, reduced environmental pollution, and alignment with global sustainability goals.
References
- 1. 1-Propene, 1,1,2-trichloro- (CAS 21400-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Page loading... [guidechem.com]
- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. smc-global.com [smc-global.com]
- 6. Propylene Carbonate | C4H6O3 | CID 7924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. Dimethyl Carbonate (DMC), VOC Exempt | PPTX [slideshare.net]
- 9. Ethyl Lactate Manufacturers Help With Toxins | Vertec BioSolvents [vertecbiosolvents.com]
- 10. High-Purity L-ethyl Lactate (99%): Sustainable Solvent for Modern Industries - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 11. monumentchemical.com [monumentchemical.com]
- 12. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. consolidated-chemical.com [consolidated-chemical.com]
- 17. γ‐Valerolactone as Sustainable and Low‐Toxic Solvent for Electrical Double Layer Capacitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of 1,1,2-Trichloropropene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected stereochemical outcomes of reactions involving 1,1,2-trichloropropene. Due to a scarcity of specific experimental data for this compound in publicly available literature, this guide extrapolates from well-established principles of stereochemistry in alkene reactions and data from analogous chlorinated alkenes. The aim is to provide a predictive framework for researchers working with this versatile but under-documented chemical intermediate.
Introduction to the Stereochemistry of this compound
This compound is an achiral molecule as it does not possess a chiral center and lacks the necessary substitution pattern for cis-trans isomerism. However, reactions involving the double bond can lead to the formation of one or more stereocenters in the product, making the understanding and confirmation of the resulting stereochemistry crucial for controlling the three-dimensional structure of synthesized molecules. This is of particular importance in drug development, where the stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities.
Comparison of Stereoselective Reactions
The following table summarizes the expected stereochemical outcomes for several common classes of alkene reactions when applied to this compound. The predictions are based on the known mechanisms of these reactions.
| Reaction Type | Reagents | Expected Stereoselectivity | Product Stereocenters | Notes |
| Catalytic Hydrogenation | H₂, Pd/C (or other metal catalysts) | Syn-addition | One | The two hydrogen atoms add to the same face of the double bond. |
| Halogenation | Cl₂, Br₂ | Anti-addition | Two | The two halogen atoms add to opposite faces of the double bond. |
| Epoxidation | mCPBA, other peroxy acids | Syn-addition | Two | A single oxygen atom is added to one face of the double bond. |
| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | Syn-addition, Anti-Markovnikov | Two | The H and OH groups are added to the same face of the double bond, with the OH group adding to the less substituted carbon. |
Detailed Experimental Protocols
Accurate determination of the stereochemistry of reaction products relies on rigorous experimental procedures and appropriate analytical techniques.
General Procedure for Stereoselective Reactions of this compound
The following are generalized protocols. Researchers should optimize conditions based on the specific substrate and desired outcome.
-
Catalytic Hydrogenation: In a high-pressure vessel, a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a catalytic amount of a heterogeneous catalyst (e.g., 10% Pd/C). The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at a specified temperature and pressure until the starting material is consumed (monitored by GC or TLC). The catalyst is then removed by filtration, and the product is purified by distillation or chromatography.
-
Halogenation: To a solution of this compound in an inert solvent (e.g., dichloromethane, carbon tetrachloride) at a controlled temperature (often 0 °C or below), a solution of the halogen (Cl₂ or Br₂) in the same solvent is added dropwise. The reaction is typically rapid and should be monitored for the disappearance of the starting material. The reaction mixture is then washed with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to quench any excess halogen, followed by an aqueous wash and drying over an anhydrous salt. The product is purified by distillation or chromatography.
-
Epoxidation: A solution of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, mCPBA) in a suitable solvent (e.g., dichloromethane) is added to a solution of this compound at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxide, followed by a wash with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct. The organic layer is then dried and the solvent removed to yield the crude epoxide, which can be purified by chromatography.
-
Hydroboration-Oxidation: To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for a specified time. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred at room temperature until the oxidation is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography.
Analytical Methods for Stereochemical Determination
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants between vicinal protons can provide information about their dihedral angle, which can help determine the relative stereochemistry (e.g., syn vs. anti).
-
¹³C NMR: The chemical shifts of carbon atoms can be influenced by their stereochemical environment.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.
-
Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and diffraction data is collected. The crystal structure is then solved and refined to determine the precise three-dimensional arrangement of atoms.
-
Alternative Synthesis: Asymmetric Synthesis of Chiral Chlorinated Propanes
An alternative to inducing stereochemistry from an achiral starting material like this compound is to employ an asymmetric synthesis. For example, the asymmetric reduction of a prochiral ketone containing chlorine atoms can yield a chiral chlorinated alcohol with high enantiomeric excess.
Example: Asymmetric Reduction of 1,1,3-trichloroacetone (B106291)
Using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), 1,1,3-trichloroacetone can be reduced to the corresponding chiral alcohol, (R)- or (S)-1,1,3-trichloropropan-2-ol, with high enantioselectivity.
Visualizing Reaction Pathways and Workflows
Conclusion
While specific, documented stereoselective reactions of this compound are not extensively reported, a robust framework for predicting and confirming the stereochemistry of its reaction products can be established based on fundamental principles of alkene reactivity. The stereochemical outcome of addition reactions is dictated by the reaction mechanism, with predictable syn- or anti-addition patterns. For researchers venturing into the synthesis of novel chiral molecules from this compound, a thorough understanding of these principles, coupled with rigorous analytical characterization, is paramount for achieving the desired stereochemical control. The detailed experimental protocols provided in this guide offer a clear path for the unambiguous determination of the stereochemical outcomes of such synthetic transformations.
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 1,1,2-Trichloropropene
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,1,2-Trichloropropene (CAS 598-77-6) to ensure the safety of all laboratory personnel. Researchers, scientists, and drug development professionals are advised to strictly adhere to these guidelines to mitigate potential risks.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a flammable and harmful chemical, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To prevent eye contact with liquid or vapor, which can cause irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin absorption, as the substance is harmful if it comes in contact with the skin.[1][2][3] |
| Respiratory Protection | Vapor respirator. | To prevent inhalation of harmful vapors.[1][2] |
| Skin and Body Protection | Protective clothing, including a long-sleeved shirt and long pants. Chemical-resistant apron or coveralls for splash hazards. Protective boots may be required. | To prevent skin contact and contamination of personal clothing.[1][2][3] |
| Emergency Equipment | An eyewash station and safety shower must be readily available in the immediate work area. | To provide immediate decontamination in case of accidental exposure.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Pre-Operational Checks
-
Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][2]
-
Inspect PPE: Check all personal protective equipment for integrity and proper fit.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[1]
-
Review Safety Data Sheet (SDS): All personnel involved must review the SDS for this compound before commencing work.
Handling Protocol
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[2]
-
Use Non-Sparking Tools: Employ only non-sparking tools during handling and transfer.[2]
-
Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with skin and eyes.[4]
-
Closed System: Whenever possible, use a closed system for transfer to minimize vapor generation.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and face thoroughly after handling.[1][2]
Post-Operational Procedures
-
Secure Container: Tightly close the this compound container.[2]
-
Store Properly: Store the container in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[1][2][5]
-
Decontaminate Work Area: Clean and decontaminate the work surface.
-
Remove and Clean PPE: Remove PPE in a designated area and follow appropriate decontamination or disposal procedures.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Segregate Waste: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.
-
Avoid Mixing: Do not mix with other waste streams.[6]
-
Container Handling: Handle uncleaned, empty containers as you would the product itself.[6]
Disposal Protocol
-
Consult Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[2]
-
Authorized Waste Disposal: Utilize an approved waste disposal plant or licensed contractor for chemical waste disposal.[6]
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of through a licensed waste management facility.
Process Flow Diagrams
Caption: Workflow for Handling and Disposal of this compound.
Caption: PPE Selection Logic for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
